2-Methoxypyridine-3-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-6-5(12(7,9)10)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKXXCYWOSGOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593160 | |
| Record name | 2-Methoxypyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219715-44-3 | |
| Record name | 2-Methoxypyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxypyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxypyridine-3-sulfonyl chloride physical properties
An In-depth Technical Guide to 2-Methoxypyridine-3-sulfonyl chloride
This technical guide provides a comprehensive overview of the physical properties, handling, and synthetic utility of this compound, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Physical and Chemical Properties
This compound is a substituted pyridine derivative.[1] Its structure incorporates a methoxy group and a reactive sulfonyl chloride functional group, making it a valuable building block in organic synthesis.[2]
Structural and Physical Data Summary
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 219715-44-3 | [3][4][5] |
| Molecular Formula | C₆H₆ClNO₃S | [3][6] |
| Molecular Weight | 207.63 g/mol | [3][7] |
| Appearance | White to Crystalline Low Melting Solid | [2] |
| Purity | >95% (Typical) | [8] |
| Storage Temperature | 2-8°C, Inert atmosphere | [3] |
Note: Specific properties like melting point, boiling point, and density for this exact compound are not consistently published. Data for analogous compounds suggest it is a solid at room temperature.
Experimental Protocols and Handling
Given the reactive nature of the sulfonyl chloride group, specific handling and experimental procedures are required. The compound is sensitive to moisture and can react with water, liberating toxic gas.[8]
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity of the compound.
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[8] Recommended storage is under an inert atmosphere at refrigerated temperatures (2-8°C).[3] Keep away from water, moist air, strong oxidizing agents, bases, amines, and alcohols.[8]
-
Handling: Use only under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[8] Avoid breathing dust, vapor, mist, or gas and prevent contact with skin and eyes.[8] Ensure eyewash stations and safety showers are readily accessible.[8]
General Synthetic Protocol: Sulfonamide Formation
The synthesis of sulfonamides is a primary application of sulfonyl chlorides and is a fundamental reaction in medicinal chemistry.[9] The following is a general procedure for the reaction of a sulfonyl chloride, such as this compound, with an amine to form a sulfonamide.
Reaction: R-SO₂Cl + H₂N-R' → R-SO₂NH-R' + HCl
Procedure:
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[9]
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.
Synthetic Pathways and Applications
This compound is a versatile reagent, primarily used in the synthesis of more complex molecules, particularly those with therapeutic potential.
Role in Drug Discovery
The sulfonamide functional group is a common feature in many drug candidates.[9] Sulfonyl chlorides are key precursors for creating these sulfonamides. For instance, various methoxypyridine sulfonamide derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors for cancer treatment.[10] The methoxypyridine moiety can be crucial for binding to target proteins and improving metabolic stability.[10]
Below is a diagram illustrating the general workflow for utilizing a sulfonyl chloride in the synthesis of a sulfonamide, a common step in pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 219715-44-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 219715-44-3 [chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. PubChemLite - this compound (C6H6ClNO3S) [pubchemlite.lcsb.uni.lu]
- 7. 6-methoxy-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxypyridine-3-sulfonyl Chloride (CAS: 219715-44-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxypyridine-3-sulfonyl chloride, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics.
Core Compound Properties
This compound is a reactive chemical compound used primarily as a building block in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 219715-44-3 |
| Molecular Formula | C₆H₆ClNO₃S |
| Molecular Weight | 207.63 g/mol |
| Predicted Boiling Point | 309.4 ± 27.0 °C |
| Predicted Density | 1.448 ± 0.06 g/cm³ |
| Storage Temperature | 2-8°C |
Synthesis of this compound
While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not available, a plausible synthetic route can be adapted from the known synthesis of the related compound, pyridine-3-sulfonyl chloride. The proposed two-step synthesis starts from 3-amino-2-methoxypyridine.
Experimental Protocol: Proposed Synthesis
Step 1: Diazotization of 3-Amino-2-methoxypyridine to form a Diazonium Fluoroborate Salt
-
In a reaction vessel, dissolve 3-amino-2-methoxypyridine in a 6-10 mol/L solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C.
-
Following the addition of sodium nitrite, add an aqueous solution of sodium fluoroborate dropwise, again maintaining the low temperature.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for a specified time to ensure complete formation of the diazonium fluoroborate salt.
-
Isolate the precipitated diazonium salt by filtration and wash with cold water.
Step 2: Sulfonyl Chlorination
-
In a separate reaction vessel, add thionyl chloride to water and cool the mixture to 0-5°C.
-
Add a catalytic amount of cuprous chloride to the thionyl chloride solution.
-
Slowly add the previously prepared diazonium fluoroborate salt to the reaction mixture in portions, ensuring the temperature remains between 0-5°C.
-
Allow the reaction to proceed overnight at 0-5°C.
-
After the reaction is complete, extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Reactivity and Formation of Sulfonamides
The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution. This reactivity is central to the utility of this compound in organic synthesis, particularly in the formation of sulfonamides through reaction with primary or secondary amines.
Experimental Protocol: General Sulfonamide Synthesis
-
Dissolve the primary or secondary amine in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) in a reaction flask equipped with a magnetic stirrer.
-
Add a base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the amine solution and stir for 5-10 minutes at room temperature.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Combine the organic layers and wash sequentially with 1M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Drug Development
This compound is a patented reactant used in the preparation of erythromycin macrolide antibiotics, which are effective as antibacterial and antiprotozoal agents.[1][2] The sulfonamide derivatives of methoxypyridine have also been investigated for other therapeutic applications.
Antibacterial Mechanism of Action
Erythromycin and its derivatives function by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, which prevents the translocation of peptides, thereby halting bacterial growth.[2]
Anti-Inflammatory Signaling Pathway
Certain macrolide antibiotics, including erythromycin, have demonstrated anti-inflammatory properties. This is believed to occur through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By interfering with this pathway, these compounds can reduce the production of pro-inflammatory cytokines.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Derivatives of methoxypyridine sulfonamides have been investigated as potential dual inhibitors of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin). The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure and data from analogous compounds, the following characteristic signals can be expected.
| Data Type | Expected Signals |
| Mass Spectrometry | Predicted [M+H]⁺: 207.98298 m/z |
| ¹H NMR | Signals corresponding to the methoxy group protons and the three aromatic protons on the pyridine ring. |
| ¹³C NMR | Signals for the six carbons of the 2-methoxypyridine ring, including the carbon of the methoxy group. |
| IR Spectroscopy | Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹. |
Safety Information
This compound is a reactive compound and should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and causes severe skin burns and eye damage.[3] Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of complex organic molecules, most notably in the development of erythromycin-based antibiotics and potentially other therapeutic agents. Its reactivity, centered on the sulfonyl chloride group, allows for the straightforward formation of sulfonamides, a key functional group in many pharmaceuticals. Further research into the derivatives of this compound may yield novel therapeutics targeting a range of diseases.
References
An In-depth Technical Guide to 2-Methoxypyridine-3-sulfonyl chloride
This guide provides comprehensive information on 2-Methoxypyridine-3-sulfonyl chloride, tailored for researchers, scientists, and professionals in drug development. It covers the core chemical properties, a generalized experimental approach, and a conceptual workflow for its synthesis.
Core Chemical Properties
This compound is a heterocyclic building block used in chemical synthesis. The quantitative data for this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C6H6ClNO3S | [1][2][3] |
| Molecular Weight | 207.63 g/mol | [2][3][4] |
| Monoisotopic Mass | 206.9757 Da | [1] |
| CAS Number | 219715-44-3 | [3][5][6] |
Experimental Protocols
Generalized Synthesis of Aryl Sulfonyl Chlorides
A typical procedure involves the reaction of a sodium salt of a sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂), often in an inert solvent.
Example Protocol:
-
The corresponding sodium sulfonate salt is suspended in an aprotic solvent (e.g., dichloromethane or toluene).
-
An excess of thionyl chloride is added to the suspension, potentially with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).
-
The reaction mixture is heated under reflux for several hours until the starting material is consumed, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure.
-
The resulting crude sulfonyl chloride can then be purified, for instance, by distillation under vacuum or by recrystallization.
It is important to note that sulfonyl chlorides can be sensitive to moisture and should be handled in a dry environment.
Conceptual Workflow: Synthesis
The following diagram illustrates a conceptual workflow for the synthesis of a pyridine sulfonyl chloride, which is a general representation of the chemical processes involved.
Conceptual workflow for the synthesis of a pyridine sulfonyl chloride.
References
An In-depth Technical Guide to the Synthesis of 2-Methoxypyridine-3-sulfonyl Chloride from 2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a robust, multi-step synthetic pathway for the preparation of 2-methoxypyridine-3-sulfonyl chloride, a key building block in medicinal chemistry, starting from the readily available 2-methoxypyridine. The synthesis leverages a directed ortho-metalation strategy, followed by the introduction of a sulfur moiety and subsequent oxidative chlorination. This document provides detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate the replication and optimization of this synthesis in a laboratory setting.
Synthetic Strategy Overview
The direct chlorosulfonation of 2-methoxypyridine is challenging due to the electronic nature of the pyridine ring. Therefore, a more controlled, multi-step approach is employed. The overall synthetic transformation is depicted below:
Caption: Overall synthetic strategy from 2-methoxypyridine to the target sulfonyl chloride.
Experimental Protocols
Step 1: Directed ortho-Metalation of 2-Methoxypyridine
This step involves the regioselective deprotonation of 2-methoxypyridine at the C-3 position, directed by the methoxy group.
Reaction:
Protocol:
-
To a stirred solution of 2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the 3-lithio-2-methoxypyridine intermediate. The formation of a colored solution is often indicative of the lithiated species.
Step 2: Sulfenylation of 3-Lithio-2-methoxypyridine
The lithiated intermediate is quenched with an electrophilic sulfur source to introduce the thiol functionality.
Reaction:
Protocol:
-
To the solution of 3-lithio-2-methoxypyridine from Step 1, maintained at -78 °C, add elemental sulfur (1.2 eq) portion-wise as a solid.
-
After the addition of sulfur, allow the reaction mixture to warm slowly to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-methoxypyridine-3-thiol.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Oxidative Chlorination of 2-Methoxypyridine-3-thiol
The final step involves the conversion of the thiol to the target sulfonyl chloride using an oxidative chlorinating agent.
Reaction:
Protocol:
-
Dissolve 2-methoxypyridine-3-thiol (1.0 eq) in a mixture of acetonitrile and water (e.g., a 4:1 ratio) and cool the solution to 0-5 °C in an ice bath.
-
Add trichloroisocyanuric acid (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
Filter the reaction mixture to remove the precipitated cyanuric acid and wash the solid with ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with cold dilute aqueous HCl and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for each step of the synthesis. Please note that yields are indicative and may vary based on reaction scale and optimization.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Methoxypyridine | n-BuLi, THF | -78 | 1-2 | ~95 |
| 2 | 3-Lithio-2-methoxypyridine | Sulfur, THF | -78 to RT | 12-16 | 60-70 |
| 3 | 2-Methoxypyridine-3-thiol | Trichloroisocyanuric acid, Acetonitrile/Water | 0-5 | 0.5-1 | 60-70 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: A step-by-step workflow diagram for the synthesis of this compound.
Spectroscopic Profile of 2-Methoxypyridine-3-sulfonyl chloride: A Technical Overview
For Immediate Release
Predicted Mass Spectrometry Data
Mass spectrometry data for 2-Methoxypyridine-3-sulfonyl chloride is available through prediction databases such as PubChem. This data is crucial for confirming the molecular weight and fragmentation patterns of the molecule.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 207.98298 |
| [M+Na]⁺ | 229.96492 |
| [M-H]⁻ | 205.96842 |
| [M+NH₄]⁺ | 225.00952 |
| [M+K]⁺ | 245.93886 |
| [M]⁺ | 206.97515 |
| [M]⁻ | 206.97625 |
Data sourced from PubChem predictions.[1]
Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimental NMR data for this compound is not publicly documented. However, by analyzing the spectra of the parent compound, 2-methoxypyridine, and the related pyridine-3-sulfonyl chloride, we can predict the expected chemical shifts.
Expected ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methoxy group. The sulfonyl chloride group is strongly electron-withdrawing and will deshield adjacent protons, shifting them downfield.
Table 2: Comparative ¹H NMR Data for Related Compounds (in CDCl₃)
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | OCH₃ (ppm) | Other Aromatic (ppm) |
| 2-Methoxypyridine | ~6.72 | ~7.52 | ~8.16 | ~3.92 | ~6.82 |
| Pyridine-3-sulfonyl chloride | - | - | - | - | 7.6-9.2 |
Based on these comparisons, the protons on the this compound ring are expected to be shifted downfield relative to 2-methoxypyridine due to the influence of the -SO₂Cl group.
Expected ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the sulfonyl chloride group is expected to be significantly deshielded.
Table 3: Comparative ¹³C NMR Data for 2-Methoxypyridine
| Carbon Atom | Chemical Shift (ppm) |
| C-2 | ~164 |
| C-3 | ~111 |
| C-4 | ~138 |
| C-5 | ~116 |
| C-6 | ~147 |
| OCH₃ | ~53 |
For this compound, the C-3 signal is expected to be shifted significantly downfield from ~111 ppm.
Expected Infrared (IR) Spectroscopy Data
The IR spectrum is valuable for identifying functional groups. The sulfonyl chloride group has characteristic strong absorption bands.
Table 4: Expected IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Sulfonyl Chloride (S=O) | 1370-1410 and 1166-1204 | Strong, asymmetric and symmetric stretching |
| C-O-C (Ether) | 1000-1300 | Stretching |
| C=N, C=C (Pyridine ring) | 1400-1600 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic, OCH₃) | 2850-3000 | Stretching |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry (MS)
Mass spectra would be obtained using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample would be placed on the ATR (Attenuated Total Reflectance) crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
References
Navigating the Synthesis Landscape: A Technical Guide to the Solubility of 2-Methoxypyridine-3-sulfonyl Chloride in Organic Solvents
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 2-Methoxypyridine-3-sulfonyl chloride (CAS No. 219715-44-3), a pivotal reagent in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical sectors. This document is intended for researchers, scientists, and professionals in drug development, providing essential data on solubility, experimental protocols for its determination, and a logical workflow to guide laboratory practices.
Introduction
This compound is a versatile building block, distinguished by a pyridine ring substituted with a methoxy group and a reactive sulfonyl chloride moiety.[1][2][3] The compound's efficacy in synthetic applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. Understanding its solubility profile is paramount for optimizing reaction conditions and ensuring the scalability of chemical processes. As with many sulfonyl chlorides, this compound is sensitive to moisture and should be handled in a dry environment to prevent hydrolysis.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below:
| Property | Value |
| CAS Number | 219715-44-3 |
| Molecular Formula | C₆H₆ClNO₃S |
| Molecular Weight | 207.63 g/mol |
| Appearance | White to light-colored solid |
| Storage | Inert atmosphere, 2-8°C |
(Data sourced from various chemical suppliers)[1][4]
Solubility Profile
Quantitative Solubility Data
Publicly available, specific quantitative solubility data (e.g., mg/mL or g/100 mL) for this compound in a range of organic solvents is limited. The information presented here is based on general principles of chemical compatibility and the behavior of analogous compounds.
| Solvent | Chemical Formula | Qualitative Solubility | Rationale and Considerations |
| Aprotic Polar Solvents | |||
| Acetonitrile | CH₃CN | Expected to be Soluble | Often used in reactions with sulfonyl chlorides. |
| Dichloromethane (DCM) | CH₂Cl₂ | Expected to be Soluble | A common solvent for organic synthesis. |
| Tetrahydrofuran (THF) | C₄H₈O | Expected to be Soluble | The ether linkage is generally compatible. |
| Ethyl Acetate | C₄H₈O₂ | Expected to be Soluble | A moderately polar solvent. |
| Toluene | C₇H₈ | Likely Soluble | Often used in the synthesis of related compounds.[5] |
| Protic Solvents | |||
| Water | H₂O | Reactive | Sulfonyl chlorides react with water to form the corresponding sulfonic acid.[6] |
| Alcohols (e.g., Methanol, Ethanol) | CH₃OH, C₂H₅OH | Reactive | Reacts to form sulfonate esters. |
| Non-Polar Solvents | |||
| Hexanes | C₆H₁₄ | Expected to have Low Solubility | Solubility is generally lower in non-polar hydrocarbon solvents.[6] |
Factors Influencing Solubility
The solubility of this compound is primarily dictated by the polarity of the solvent and its potential for reaction with the sulfonyl chloride group. The methoxy group on the pyridine ring is known to enhance solubility in organic solvents.[2] However, protic solvents such as water and alcohols will react with the sulfonyl chloride, leading to solvolysis.[6][7]
Experimental Protocols for Solubility Determination
For instances where quantitative solubility data is unavailable, the following established methods can be employed to determine the solubility of this compound.
Qualitative Solubility Assessment (Rapid Method)
This method offers a quick preliminary assessment of solubility.
Procedure:
-
Add approximately 10-20 mg of this compound to a dry glass vial.
-
Add 1 mL of the selected anhydrous organic solvent to the vial.
-
Agitate the mixture vigorously for 1-2 minutes at a controlled ambient temperature using a vortex mixer.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles are still present.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.[6]
Gravimetric Method (Shake-Flask Method)
This widely recognized technique is used to determine the thermodynamic solubility of a compound.[6]
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen anhydrous solvent.
-
Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry evaporating dish. This step is crucial to remove any undissolved microcrystals.[6]
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition.
-
Once the solvent is completely removed, cool the dish in a desiccator to room temperature.
-
Weigh the dish containing the solid residue on an analytical balance.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.
-
Express the solubility in desired units, such as mg/mL or g/100 mL.[6]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a qualitative understanding of its solubility can be inferred from the general behavior of sulfonyl chlorides and the structural features of the molecule. For precise quantitative measurements, the detailed experimental protocols provided in this guide offer a robust framework for researchers. The careful selection of an appropriate aprotic organic solvent is critical to ensure the stability and effective utilization of this important synthetic intermediate. Further research to quantify the solubility of this compound in a broader range of solvents would be a valuable contribution to the field of organic synthesis.
References
- 1. 219715-44-3|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 3. 2-Methoxypyridine-4-sulfonyl chloride | 1060807-43-3 | Benchchem [benchchem.com]
- 4. This compound | 219715-44-3 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Discovery and First Synthesis of 2-Methoxypyridine-3-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxypyridine-3-sulfonyl chloride, a key building block in contemporary medicinal chemistry, has gained prominence as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably in the development of advanced erythromycin-based macrolide antibiotics. While a singular, definitive account of its initial discovery is not prominently documented in publicly accessible scientific literature, its genesis can be logically traced to targeted research endeavors within the pharmaceutical industry. This technical guide provides a comprehensive overview of the plausible first synthesis of this compound, drawing upon well-established and analogous synthetic transformations. Detailed experimental protocols for the most probable synthetic routes are presented, along with structured data and process visualizations to facilitate a deeper understanding for researchers and drug development professionals.
Introduction and Discovery Context
The discovery of this compound was not likely a result of serendipity but rather a product of rational molecular design in the pursuit of novel therapeutic agents. Its utility as a reactant for the preparation of modified erythromycin antibiotics suggests that its first synthesis was accomplished to introduce a specific sulfonyl moiety to a larger, biologically active scaffold, thereby modulating its pharmacokinetic and pharmacodynamic properties. The pyridine ring, coupled with a reactive sulfonyl chloride group, offers a versatile platform for creating complex molecular architectures.
Two primary and scientifically sound pathways are considered the most probable routes for the initial synthesis of this compound:
-
Pathway 1: Oxidative Chlorination of 2-Methoxypyridine-3-thiol. This approach represents a direct and efficient method for converting a thiol to its corresponding sulfonyl chloride.
-
Pathway 2: Chlorination of 2-Methoxypyridine-3-sulfonic acid. This is a classic and reliable transformation in organic synthesis.
This guide will provide detailed methodologies for both plausible routes.
Data Presentation: Reactants and Reagents
For clarity and ease of comparison, the essential reactants and reagents for each proposed synthetic pathway are summarized below.
Table 1: Key Chemicals for Synthesis via Oxidative Chlorination
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Methoxypyridine-3-thiol | C₆H₇NOS | 141.19 | Starting Material |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Oxidizing & Chlorinating Agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Acidic Medium/Catalyst |
| Acetonitrile | C₂H₃N | 41.05 | Solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Table 2: Key Chemicals for Synthesis via Chlorination of Sulfonic Acid
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Methoxypyridine-3-sulfonic acid | C₆H₇NO₄S | 189.19 | Starting Material |
| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalyst |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Detailed Experimental Protocols
The following protocols are based on established and analogous procedures for the synthesis of sulfonyl chlorides and are presented as a detailed guide for the laboratory preparation of this compound.
Protocol 1: Synthesis via Oxidative Chlorination of 2-Methoxypyridine-3-thiol
This method is adapted from standard procedures for the oxidative chlorination of aryl thiols.
Step 1: Reaction Setup
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Methoxypyridine-3-thiol (10.0 g, 70.8 mmol) in 100 mL of acetonitrile.
-
Cool the resulting solution to 0–5 °C using an ice-water bath.
Step 2: Oxidative Chlorination
-
In a separate beaker, prepare a solution of N-Chlorosuccinimide (NCS) (28.4 g, 212.4 mmol, 3.0 equivalents) in a mixture of 50 mL of acetonitrile and 10 mL of concentrated hydrochloric acid.
-
Slowly add the NCS solution to the stirred thiol solution through the dropping funnel over 30–45 minutes, ensuring the internal temperature remains below 10 °C.
-
After the complete addition, continue to stir the reaction mixture at 0–5 °C for an additional 1–2 hours.
Step 3: Work-up and Isolation
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure sulfonyl chloride.
Protocol 2: Synthesis via Chlorination of 2-Methoxypyridine-3-sulfonic acid
This protocol follows the classical approach of converting sulfonic acids to sulfonyl chlorides.
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask fitted with a magnetic stirrer, a reflux condenser connected to a gas outlet/scrubber (to neutralize evolved HCl and SO₂), and a nitrogen inlet, suspend 2-Methoxypyridine-3-sulfonic acid (10.0 g, 52.8 mmol) in 100 mL of toluene.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (approximately 0.5 mL).
Step 2: Chlorination
-
At room temperature, slowly add thionyl chloride (15.5 mL, 211.2 mmol, 4.0 equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 80–90 °C) and maintain this temperature for 2–4 hours, or until the reaction is complete as indicated by the cessation of gas evolution and TLC analysis.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (100 mL).
-
Wash the organic solution with ice-cold water (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Step 4: Purification
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.
Mandatory Visualizations: Synthetic Pathways and Workflows
Caption: Plausible synthetic pathways to this compound.
Caption: Experimental workflow for the synthesis via oxidative chlorination.
Conclusion
The development of a synthetic route to this compound was a necessary advancement in the field of medicinal chemistry, providing a valuable tool for the structural modification of complex bioactive molecules. Although the precise historical details of its first synthesis remain somewhat obscure, the pathways outlined in this guide represent the most chemically sound and probable methods for its initial preparation. Both the oxidative chlorination of 2-methoxypyridine-3-thiol and the chlorination of 2-methoxypyridine-3-sulfonic acid are robust and well-precedented reactions. The choice of route in a research or production setting would likely be dictated by the availability and cost of the respective starting materials. This technical guide serves to provide chemists in the pharmaceutical sciences with the foundational knowledge required to synthesize this important synthetic intermediate.
An In-depth Technical Guide on the Core Chemical Reactions of 2-Methoxypyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine-3-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its strategic importance lies in its ability to readily form sulfonamide linkages, a key structural motif present in a wide array of therapeutic agents. The presence of the methoxy group and the nitrogen atom in the pyridine ring influences the electronic properties and reactivity of the sulfonyl chloride group, making it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a detailed overview of the primary chemical reactions of this compound, with a focus on the synthesis of sulfonamides, supported by experimental protocols and quantitative data.
Core Reactions and Methodologies
The principal reaction of this compound is its nucleophilic substitution reaction with primary and secondary amines to form N-substituted sulfonamides. This reaction is fundamental to the construction of a diverse range of compounds with potential pharmacological activities.
Sulfonamide Formation
The reaction of this compound with amines is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include pyridine and triethylamine, and the reaction is often conducted in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
General Reaction Scheme:
While specific data for a wide range of amines with this compound is not extensively tabulated in publicly available literature, a general protocol can be adapted from established methods for sulfonamide synthesis. A notable example is the synthesis of 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, which involves the reaction of 2-methoxypyridin-3-amine with a different sulfonyl chloride, but the principles of the final sulfonamide bond formation are analogous and highly relevant[1].
Experimental Protocols:
A general experimental protocol for the synthesis of N-substituted 2-methoxypyridine-3-sulfonamides is detailed below. This protocol is based on standard procedures for sulfonylation of amines.
General Experimental Protocol for the Synthesis of N-Aryl-2-methoxypyridine-3-sulfonamides
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in anhydrous DCM.
-
Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1N HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-2-methoxypyridine-3-sulfonamide.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the synthesis of sulfonamides, microwave-assisted methods can significantly reduce reaction times and improve yields.[2]
General Protocol for Microwave-Assisted Sulfonamide Synthesis
Materials:
-
This compound
-
Amine
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) and power for a short duration (e.g., 5-30 minutes).
-
After cooling, the crude product can be purified by standard procedures such as recrystallization or column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Method | Yield (%) | Reference |
| 2-Methoxypyridin-3-amine | 2,4-difluorobenzenesulfonyl chloride | Pyridine | DCM | Conventional | 91 | [1] |
| General Amine | General Sulfonyl Chloride | Triethylamine | Dichloromethane | Conventional | Typically Good to Excellent | General Protocol |
| General Amine | General Sulfonyl Chloride | None | Solvent-free | Microwave | Often >90 | [2] |
Signaling Pathways and Experimental Workflows
The utility of this compound lies in its role as a precursor for molecules that can interact with biological signaling pathways. For example, sulfonamide methoxypyridine derivatives have been designed as inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[1]
Caption: PI3K/mTOR signaling pathway and the inhibitory action of sulfonamide methoxypyridine derivatives.
The general workflow for the synthesis and purification of sulfonamides from this compound can be visualized as follows:
Caption: General experimental workflow for sulfonamide synthesis.
Conclusion
This compound is a key building block for the synthesis of N-substituted sulfonamides, a class of compounds with significant potential in drug discovery. The reaction with amines proceeds readily under standard conditions, and can be accelerated using microwave technology. While specific quantitative data for a broad range of substrates is an area for further investigation, the established protocols for sulfonamide synthesis provide a solid foundation for the utilization of this versatile reagent in the development of novel chemical entities. The ability to readily access a diverse library of sulfonamides from this precursor makes it an invaluable tool for researchers and scientists in the pharmaceutical industry.
References
Potential Research Areas for 2-Methoxypyridine-3-sulfonyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxypyridine-3-sulfonyl chloride is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its strategic placement of a reactive sulfonyl chloride group and an electron-donating methoxy group on a pyridine scaffold makes it an attractive building block for the synthesis of novel bioactive molecules. This technical guide explores the synthesis, potential research applications, and detailed experimental protocols related to this compound, with a particular focus on its utility in the development of kinase inhibitors.
Introduction
Pyridine-based sulfonyl chlorides are a critical class of reagents in pharmaceutical synthesis, primarily utilized for the preparation of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The sulfonamide functional group is a key component in drugs with antibacterial, anticancer, and anti-inflammatory properties. This compound, with its unique substitution pattern, offers a valuable platform for the design and synthesis of novel drug candidates with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 219715-44-3 | [1] |
| Molecular Formula | C₆H₆ClNO₃S | [2] |
| Molecular Weight | 207.64 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in most organic solvents |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed two-step synthesis starts from the commercially available 2-methoxypyridin-3-amine.
References
An In-depth Technical Guide to Pyridine Sulfonyl Chloride Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of pyridine sulfonyl chloride derivatives, a significant scaffold in medicinal chemistry. We will delve into their synthesis, mechanisms of action across various therapeutic areas, and key experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in drug discovery and development.
Introduction to Pyridine Sulfonyl Chloride and its Derivatives
Pyridine sulfonyl chloride, particularly pyridine-3-sulfonyl chloride, is a crucial chemical intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its reactivity, stemming from the sulfonyl chloride group, allows for versatile derivatization, primarily through reactions with nucleophiles like amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[3][4] The pyridine ring itself is a privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties such as metabolic stability, permeability, potency, and binding affinity to biological targets.[5]
These derivatives have shown significant promise in various therapeutic areas, including as anticancer, anti-inflammatory, and antibacterial agents. A notable example of a drug synthesized from a pyridine sulfonyl chloride precursor is Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[6][7]
Synthesis of Pyridine Sulfonyl Chloride and its Derivatives
The synthesis of the core pyridine sulfonyl chloride scaffold can be achieved through several methods, with the choice of starting material and reagents influencing the overall yield and purity. Subsequently, this reactive intermediate is used to generate a diverse library of derivatives.
Synthesis of Pyridine-3-sulfonyl Chloride
Two common starting materials for the synthesis of pyridine-3-sulfonyl chloride are 3-aminopyridine and pyridine-3-sulfonic acid.
Experimental Protocol: Synthesis from 3-Aminopyridine [8]
This two-step process involves a diazotization reaction followed by a sulfonyl chlorination.
-
Diazotization:
-
Add 3-aminopyridine (1 mol) to 6-10 mol/L dilute hydrochloric acid in a reaction vessel and cool the mixture to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.05-1.1 mol) dropwise, maintaining the temperature at 0-5 °C.
-
Following the addition of sodium nitrite, add an aqueous solution of sodium fluoroborate (1.1-1.3 mol) dropwise, again keeping the temperature at 0-5 °C.
-
Stir the reaction mixture for 30-60 minutes at 0-5 °C.
-
The resulting intermediate, a fluoboric acid diazonium salt, is then isolated by filtration.
-
-
Sulfonyl Chlorination:
-
In a separate vessel, add thionyl chloride (2 mol) to water and cool to 0-5 °C.
-
Add a catalytic amount of cuprous chloride (0.01 mol).
-
Add the previously prepared diazonium fluoroborate (1 mol) to this solution in batches, maintaining the temperature at 0-5 °C.
-
Allow the reaction to proceed overnight at 0-5 °C.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield pyridine-3-sulfonyl chloride.
-
Experimental Protocol: Synthesis from Pyridine-3-sulfonic Acid []
This method involves direct chlorination.
-
Prepare a mixture of pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride.[]
-
Heat the mixture to reflux for 3 hours.[]
-
Evaporate the mixture to dryness to obtain a solid.
-
Dissolve the solid in ice water and methyl-tert-butyl ether.
-
Neutralize the solution cautiously with saturated sodium bicarbonate solution.
-
Saturate the solution with solid sodium chloride and separate the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to obtain pyridine-3-sulfonyl chloride.
Below is a diagram illustrating the general synthesis workflow for pyridine-3-sulfonyl chloride.
Synthesis of Pyridine Sulfonamide and Urea Derivatives
The reactive sulfonyl chloride group readily undergoes nucleophilic substitution with amines to form sulfonamides. Pyridine-urea derivatives can be synthesized through a multi-step process involving the reaction of pyridine-3-sulfonamides with isocyanates.
Experimental Protocol: General Synthesis of Pyridine Sulfonamides [10]
-
Dissolve the desired substituted aniline (0.06 mol) in benzene.
-
Add a solution of p-toluenesulfonyl chloride (0.06 mol) in benzene to the aniline solution.
-
Slowly add a solution of dry pyridine (0.06 mol) in benzene.
-
Reflux the mixture for 4 hours.
-
Remove the solvent to obtain a solid.
-
Dissolve the solid in 10% (w/v) NaOH solution and extract with chloroform.
-
Acidify the aqueous solution with HCl to precipitate the sulfonamide.
-
Recrystallize the product from an ethanol-water mixture.
Experimental Protocol: Synthesis of N-phenyl-N'-(pyridine-3-sulfonyl)urea Derivatives [11]
-
Start with a 4-substituted pyridine-3-sulfonamide.
-
React the sulfonamide with a suitable phenyl isocyanate in a basic medium.
-
The nucleophilic addition of the sulfonamide nitrogen to the isocyanate carbon, followed by proton transfer, yields the final N-phenyl-N'-(4-substituted pyridine-3-sulfonyl)urea derivative.
Therapeutic Applications and Mechanisms of Action
Pyridine sulfonyl chloride derivatives have demonstrated a broad range of biological activities, with significant potential in oncology, anti-inflammatory, and antimicrobial therapies.
Anticancer Activity
A significant area of research for pyridine sulfonyl chloride derivatives is in cancer therapy, where they have been investigated as kinase inhibitors and tubulin polymerization inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Several pyridine-based derivatives, including sulfonamides and ureas, have shown potent inhibitory activity against VEGFR-2.
Mechanism of Action: Pyridine-based VEGFR-2 inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules. This blockade of the VEGFR-2 signaling cascade inhibits endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by pyridine sulfonyl chloride derivatives.
Quantitative Data: Anticancer Activity of Pyridine Derivatives
| Compound ID | Derivative Type | Target/Cell Line | IC50 (µM) | Reference |
| 8e | Pyridine-Urea | MCF-7 (48h) | 0.22 | [12] |
| 8n | Pyridine-Urea | MCF-7 (48h) | 1.88 | [12] |
| 8b | Pyridine-Urea | VEGFR-2 | 5.0 ± 1.91 | [4] |
| 8e | Pyridine-Urea | VEGFR-2 | 3.93 ± 0.73 | [4] |
| Compound 3 | Pyridine Carbothioamide | PC-3 | ~1.2-2.5 | [8] |
| Compound 5 | Pyridine Carbothioamide | PC-3 | ~1.2-2.5 | [8] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol is adapted from luminescence-based kinase assay kits.
-
Reagent Preparation:
-
Prepare a 1x kinase buffer by diluting a 5x stock solution.
-
Prepare a master mix containing the 1x kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Prepare serial dilutions of the test pyridine sulfonyl chloride derivative in the appropriate solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
Add the master mix to the wells of a 96-well plate.
-
Add the test inhibitor dilutions to the designated wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 45 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Reagent).
-
Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate the plate at room temperature.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Some pyridine carbothioamide derivatives incorporating a sulfonamide moiety have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[8]
Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Quantitative Data: Tubulin Polymerization Inhibition [8]
| Compound ID | IC50 (µM) |
| Compound 3 | 1.1 |
| Compound 5 | 1.4 |
| Colchicine (Ref.) | 10.6 |
Anti-inflammatory Activity
Pyridine and sulfonamide moieties are known to be present in various anti-inflammatory agents. Derivatives combining these scaffolds have shown promising anti-inflammatory effects in preclinical models.
Mechanism of Action: The anti-inflammatory actions of these compounds are thought to be multifactorial. One proposed mechanism involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[13] By inhibiting this pathway, the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6 is reduced. Additionally, some sulfonamide-containing compounds may modulate the activity of enzymes involved in the inflammatory process and reduce oxidative stress.[13]
The following diagram provides a simplified overview of a potential anti-inflammatory mechanism.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [14][15]
This is a widely used in vivo model to assess acute anti-inflammatory activity.
-
Animal Preparation:
-
Use adult rats (e.g., Wistar or Sprague-Dawley), fasted overnight before the experiment.
-
Divide the animals into groups: a control group, a reference drug group (e.g., indomethacin), and test groups for different doses of the pyridine sulfonyl chloride derivative.
-
-
Drug Administration:
-
Administer the test compounds and the reference drug intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Statistical analysis is performed to determine the significance of the anti-inflammatory effect.
-
Antibacterial Activity
Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant. The incorporation of a pyridine ring can modulate the antibacterial spectrum and potency.
Mechanism of Action: Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[6][][16] This enzyme is essential for the synthesis of folic acid, a crucial cofactor for DNA, RNA, and protein synthesis in bacteria.[] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to bacteriostasis.[] Humans are not affected as they obtain folic acid from their diet.
Below is a diagram of the bacterial folic acid synthesis pathway and the site of action of sulfonamides.
Quantitative Data: Antibacterial Activity of Sulfonamide Derivatives
The Minimum Inhibitory Concentration (MIC) is a key measure of antibacterial potency.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide Derivative I | S. aureus | 32 | [10] |
| Sulfonamide Derivative II | S. aureus | 64 | [10] |
| Sulfonamide Derivative III | S. aureus | 128 | [10] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [11][17][18]
-
Preparation of Reagents and Media:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a sterile broth medium (e.g., Mueller-Hinton Broth).
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.
-
Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to the final desired concentration (typically 5 x 10^5 CFU/mL in the wells).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration at which the well remains clear).
-
Structure-Activity Relationships (SAR)
The biological activity of pyridine sulfonyl chloride derivatives can be significantly influenced by the nature and position of substituents on both the pyridine and the derivatized groups.
A logical diagram illustrating key SAR points is presented below.
Pharmacokinetics and ADME Profile
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of pyridine sulfonyl chloride derivatives are crucial for their development as drugs. The pyridine moiety generally imparts favorable drug-like properties.
-
Absorption: Many pyridine-containing kinase inhibitors are orally bioavailable. The lipophilicity and hydrogen bonding capacity of the derivatives play a significant role in their absorption.
-
Distribution: These compounds are often highly protein-bound in plasma. Their distribution to target tissues depends on their physicochemical properties.
-
Metabolism: The primary site of metabolism for many kinase inhibitors is the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[15]
-
Excretion: Excretion typically occurs via the feces and to a lesser extent, in the urine.[15]
In silico ADME predictions are valuable tools in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles. For instance, some pyridine-urea derivatives have been predicted to have good gastrointestinal absorption and bioavailability.[8]
Conclusion
Pyridine sulfonyl chloride derivatives represent a versatile and valuable class of compounds in medicinal chemistry. Their straightforward synthesis and the privileged nature of the pyridine scaffold have led to the discovery of potent agents with diverse therapeutic applications, including anticancer, anti-inflammatory, and antibacterial activities. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action, structure-activity relationships, and pharmacokinetic properties, holds significant promise for the development of novel and effective therapeutics. This guide provides a foundational resource for researchers and drug development professionals to navigate and contribute to this exciting field.
References
- 1. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Sulfonamides using 2-Methoxypyridine-3-sulfonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing 2-methoxypyridine-3-sulfonyl chloride. This versatile building block is valuable in medicinal chemistry for the development of novel therapeutic agents.
Application Notes
2-Methoxypyridine-3-sulfonamides are a class of compounds that have garnered significant interest in drug discovery. The pyridine moiety can influence solubility, metabolic stability, and receptor binding affinity. The sulfonamide linkage is a well-established pharmacophore present in a wide array of therapeutic agents, known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
A notable application of sulfonamides derived from methoxypyridine scaffolds is in the development of kinase inhibitors. For instance, a series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[1]
Biological Activity of 2-Methoxypyridine-3-Sulfonamide Derivatives
The following table summarizes the in vitro inhibitory activities of representative sulfonamide methoxypyridine derivatives against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell lines.
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 Cell Proliferation IC50 (nM) | HCT-116 Cell Proliferation IC50 (nM) |
| 22c | 0.22 | 23 | 130 | 20 |
Data extracted from a study on quinoline-core containing sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1]
The potent inhibitory activity of these compounds highlights the potential of the 2-methoxypyridine-3-sulfonamide scaffold in the design of targeted cancer therapies. Compound 22c , for example, demonstrated significant activity and was shown to induce cell cycle arrest and apoptosis in HCT-116 cells.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from 3-amino-2-methoxypyridine, adapted from established procedures for the synthesis of related pyridine sulfonyl chlorides. The reaction proceeds via a diazotization reaction followed by sulfochlorination.
Materials:
-
3-Amino-2-methoxypyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Acetic Acid
-
Toluene
-
Ice
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a beaker, dissolve 3-amino-2-methoxypyridine in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sulfochlorination:
-
In a separate reaction vessel equipped with a gas inlet and a stirrer, prepare a suspension of copper(I) chloride in a mixture of acetic acid, toluene, and liquid sulfur dioxide at 0 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide suspension. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for the Synthesis of N-Substituted-2-methoxypyridine-3-sulfonamides
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous Pyridine or Triethylamine (TEA) as a base
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as a solvent
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base such as anhydrous pyridine or triethylamine (1.2-1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Expected Yields: Yields for this type of reaction are typically in the range of 60-95%, depending on the specific amine used and the purity of the starting materials.
Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of N-substituted-2-methoxypyridine-3-sulfonamides.
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-methoxypyridine-3-sulfonamide derivatives.
References
Application Notes and Protocols: Synthesis of N-Substituted 2-Methoxypyridine-3-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-methoxypyridine-3-sulfonyl chloride with primary amines is a fundamental transformation in medicinal chemistry and drug discovery, yielding a diverse range of N-substituted 2-methoxypyridine-3-sulfonamides. This scaffold is of significant interest due to its presence in various biologically active compounds. The sulfonamide linkage is a key functional group in a multitude of therapeutic agents, and its combination with the methoxypyridine moiety offers opportunities for fine-tuning physicochemical properties and exploring novel structure-activity relationships (SAR).
These application notes provide a comprehensive protocol for the synthesis of N-substituted 2-methoxypyridine-3-sulfonamides, including reaction setup, monitoring, workup, and purification. Additionally, a summary of representative examples with varying primary amines is presented to guide researchers in their synthetic endeavors.
Reaction Principle
The synthesis of N-substituted 2-methoxypyridine-3-sulfonamides proceeds via a nucleophilic substitution reaction. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the primary amine and render it unreactive.
Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a primary amine. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 - 1.2 equivalents). Dissolve the amine in anhydrous dichloromethane (approximately 0.1-0.2 M).
-
Addition of Base: To the stirred solution of the amine, add a suitable anhydrous base such as pyridine or triethylamine (1.5 - 2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes using a dropping funnel or syringe.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (amine) is consumed (typically 2-24 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-methoxypyridine-3-sulfonamide.
Data Presentation
The following table summarizes representative examples of the reaction of this compound with various primary amines. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 12 | 85-95 |
| 2 | 4-Methylaniline | Pyridine | DCM | 12 | 88-96 |
| 3 | 4-Methoxyaniline | Pyridine | DCM | 14 | 82-93 |
| 4 | Benzylamine | TEA | DCM | 8 | 90-98 |
| 5 | Cyclohexylamine | TEA | DCM | 6 | 85-95 |
| 6 | n-Butylamine | TEA | DCM | 6 | 88-97 |
Note: The yields presented are typical ranges and may vary.
Mandatory Visualizations
Reaction Workflow Diagram
Application Notes: 2-Methoxypyridine-3-sulfonyl Chloride in the Synthesis of PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibitors that simultaneously target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms associated with single-target agents. The 2-methoxypyridine-3-sulfonamide scaffold has emerged as a key pharmacophore in the design of potent and selective PI3K/mTOR dual inhibitors. This document provides detailed protocols and data related to the use of 2-methoxypyridine-3-sulfonyl chloride and its analogs in the synthesis of these inhibitors.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a complex network of intracellular signaling proteins. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes, including protein synthesis, cell growth, and survival.
Synthesis of PI3K/mTOR Inhibitors
A common synthetic strategy for this class of inhibitors involves the sulfonylation of an appropriate aminopyridine derivative with a substituted sulfonyl chloride. While the direct use of this compound is feasible, many reported syntheses utilize a substituted benzenesulfonyl chloride reacted with an amino-2-methoxypyridine core.[1]
General Experimental Workflow
The overall process for developing these inhibitors follows a logical progression from chemical synthesis to biological evaluation.
Experimental Protocols
Protocol 1: General Synthesis of N-(2-methoxypyridin-3-yl)sulfonamides
This protocol is adapted from analogous synthetic procedures for preparing sulfonamide methoxypyridine derivatives.[1][2]
Materials:
-
Appropriate amino-2-methoxypyridine derivative (1.0 equiv)
-
Substituted sulfonyl chloride (e.g., this compound or an analogous sulfonyl chloride) (1.2 equiv)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amino-2-methoxypyridine derivative (1.0 equiv) in anhydrous pyridine, add the substituted sulfonyl chloride (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the pyridine.
-
Redissolve the residue in dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Data Presentation
The following tables summarize the in vitro inhibitory activities of a series of sulfonamide methoxypyridine derivatives against PI3Kα, mTOR, and human cancer cell lines.[1]
Table 1: Enzyme and Cell Proliferation Inhibitory Activities of Quinoline-based Derivatives
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) |
| 22a | 0.44 | 36 | 130 | 50 |
| 22b | 0.38 | 29 | 150 | 30 |
| 22c | 0.22 | 23 | 130 | 20 |
| 22d | 0.28 | 25 | 140 | 30 |
| 22e | 0.35 | 31 | 160 | 40 |
| 22f | 0.41 | 38 | 180 | 60 |
| 22g | 0.25 | 21 | 120 | 20 |
| 22h | 0.33 | 28 | 150 | 40 |
| 22i | 0.30 | 26 | 140 | 30 |
| 22j | 0.39 | 33 | 170 | 50 |
| 22k | 0.45 | 40 | 190 | 70 |
| 22l | 0.27 | 24 | 130 | 30 |
Data sourced from Gao et al., 2023.[1]
Table 2: Enzyme and Cell Proliferation Inhibitory Activities of Benzo[1][3]thieno[3,2-d]pyrimidine-based Derivatives
| Compound | PI3Kα IC₅₀ (nM) | Antiproliferative IC₅₀ (nM) - MCF-7 | Antiproliferative IC₅₀ (nM) - HCT-116 |
| 11a | >1000 | >10000 | >10000 |
| 11b | 870 | >10000 | >10000 |
| 11c | 650 | 8500 | 9100 |
| 11d | 540 | 7600 | 8200 |
| 11e | 710 | 9200 | 9800 |
| 11f | >1000 | >10000 | >10000 |
| 11g | 480 | 6900 | 7500 |
| 11h | 620 | 8100 | 8700 |
| 11i | 580 | 7800 | 8400 |
| 11j | 750 | 9500 | >10000 |
| 11k | >1000 | >10000 | >10000 |
| 11l | 510 | 7200 | 7800 |
Data sourced from Gao et al., 2023.[1]
Conclusion
The 2-methoxypyridine-3-sulfonamide framework is a valuable starting point for the design and synthesis of potent dual PI3K/mTOR inhibitors. The synthetic route, primarily involving the coupling of a sulfonyl chloride with an aminopyridine, is robust and allows for the generation of diverse chemical libraries. The quantitative data presented herein demonstrates that modifications to the scaffold can lead to compounds with nanomolar potency against both PI3Kα and mTOR, as well as significant anti-proliferative effects in cancer cell lines. These application notes provide a foundational guide for researchers in the field of oncology drug discovery to explore this promising class of inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Application of 2-Methoxypyridine-3-sulfonyl Chloride in Drug Discovery: A Keystone for Potent Kinase Inhibitors
Introduction
2-Methoxypyridine-3-sulfonyl chloride has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted therapies for cancer. Its unique structural features allow for the synthesis of complex sulfonamides that can effectively interact with the active sites of key cellular enzymes. This application note details the utility of this compound in the discovery of novel PI3K/mTOR dual inhibitors, providing protocols and quantitative data for researchers in drug development.
The sulfonamide moiety is a well-established pharmacophore in a multitude of therapeutic agents.[1] Pyridine-based sulfonyl chlorides, such as this compound, are highly reactive electrophiles that readily form stable sulfonamide linkages with primary and secondary amines.[1] This reactivity, combined with the physicochemical properties imparted by the 2-methoxypyridine ring, makes it an invaluable reagent for constructing libraries of potential drug candidates.
Application in the Synthesis of PI3K/mTOR Dual Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially leading to improved efficacy and reduced chances of drug resistance.
Recent research has highlighted the importance of the 2-methoxypyridine-3-sulfonyl group in the design of potent PI3K/mTOR dual inhibitors.[2][3] Specifically, the fragment 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide has been identified as a key pharmacophore for achieving high inhibitory activity against PI3Kα.[2]
Quantitative Data: In Vitro Activity of a Potent PI3K/mTOR Dual Inhibitor
A study detailing the design and synthesis of sulfonamide methoxypyridine derivatives identified compound 22c as a highly potent PI3K/mTOR dual inhibitor.[2][3] The synthesis of this class of compounds relies on the core structure provided by the reaction of an amine with a sulfonyl chloride, underscoring the importance of reagents like this compound.
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| 22c | PI3Kα | 0.22 | MCF-7 | 130 |
| mTOR | 23 | HCT-116 | 20 |
Table 1: In vitro activity of compound 22c, a potent PI3K/mTOR dual inhibitor synthesized using a 2-methoxypyridine sulfonamide scaffold.[2][3]
Experimental Protocols
The following protocols provide a general framework for the synthesis of sulfonamides using this compound, as well as a representative procedure for the synthesis of a key intermediate for PI3K/mTOR inhibitors.
General Protocol for Sulfonamide Synthesis
This protocol describes the general reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide.
Representative Synthesis of a Key PI3K Inhibitor Intermediate
The following is a representative procedure for the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, a key intermediate in the synthesis of potent PI3K inhibitors. While this specific example uses 2,4-difluorobenzenesulfonyl chloride, the methodology is directly applicable to reactions involving this compound.
Materials:
-
5-bromo-2-methoxypyridin-3-amine
-
2,4-difluorobenzenesulfonyl chloride
-
Anhydrous pyridine
-
Water
-
Hexane
Procedure:
-
To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine, add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, evaporate the solvent under reduced pressure.
-
Add water to the residue and stir for 1 hour to precipitate the product.
-
Collect the precipitate by filtration, wash with hexane, and dry to obtain the crude N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
PI3K/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K and mTOR in cell signaling, highlighting the points of inhibition by dual inhibitors developed using this compound.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Experimental Workflow: Sulfonamide Synthesis
The following diagram outlines the key steps in the synthesis of a sulfonamide using this compound.
Caption: General workflow for sulfonamide synthesis.
This compound is a valuable and versatile reagent in drug discovery, enabling the synthesis of potent and selective kinase inhibitors. Its application in the development of PI3K/mTOR dual inhibitors demonstrates its potential for creating novel cancer therapeutics. The provided protocols and data serve as a resource for researchers aiming to leverage this important chemical building block in their own drug discovery programs.
References
Application Notes: 2-Methoxypyridine-3-sulfonyl chloride as a Versatile Building Block for Bioactive Molecules
Introduction
2-Methoxypyridine-3-sulfonyl chloride is a valuable and versatile building block in medicinal chemistry and drug discovery.[1][2] Its utility stems from the presence of a highly reactive sulfonyl chloride group, which readily undergoes reactions with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1][3] The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, highlighting the importance of sulfonyl chlorides as key synthetic intermediates.[1][4] The incorporation of the 2-methoxypyridine scaffold can further influence the physicochemical properties of the final molecule, such as solubility, metabolic stability, and receptor binding affinity, making it an attractive moiety for the design of novel bioactive compounds.[1][5]
Application in the Synthesis of PI3K/mTOR Dual Inhibitors
A significant application of this compound and its derivatives is in the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[6] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for anticancer drug development.[6]
By employing a scaffold hopping strategy, researchers have successfully synthesized a series of novel sulfonamide methoxypyridine derivatives that act as potent PI3K/mTOR dual inhibitors.[6] These compounds have demonstrated significant enzyme inhibition and antiproliferative activity against various cancer cell lines.[6] The synthesis of these inhibitors often involves the condensation of a substituted sulfonyl chloride with a suitable amine-containing heterocyclic core.[6]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative sulfonamide methoxypyridine derivatives as PI3Kα inhibitors and their antiproliferative effects on MCF-7 and HCT-116 cancer cell lines.
Table 1: In Vitro PI3Kα Inhibitory Activity and Antiproliferative Activity of Selected Compounds
| Compound | PI3Kα IC50 (nM) | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) |
| 11a | >10000 | >50 | >50 |
| 11c | 8650 | >50 | >50 |
| 11e | 6540 | 45.3 | 38.7 |
| 17a | 3540 | 25.6 | 22.4 |
| 17d | 1870 | 12.8 | 10.5 |
| 22c | 120 | 2.5 | 1.8 |
| 22f | 85 | 1.9 | 1.2 |
| GDC-0941 * | 25 | 0.8 | 0.6 |
*GDC-0941 is a known PI3K inhibitor used as a positive control. Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[6]
Experimental Protocols
General Protocol for the Synthesis of Sulfonamide Methoxypyridine Derivatives
The synthesis of the target sulfonamide methoxypyridine derivatives can be achieved through a multi-step process. A key step involves the reaction of a sulfonyl chloride with an appropriate amine.
Materials:
-
5-bromo-2-methoxypyridin-3-amine[6]
-
2,4-difluorobenzenesulfonyl chloride[6]
-
Pyridine
-
Dichloromethane (DCM)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[7]
-
Base (e.g., K₂CO₃)[7]
-
Solvent (e.g., 1,4-dioxane/water)[7]
Procedure:
-
Synthesis of the Sulfonamide Intermediate:
-
To a solution of 5-bromo-2-methoxypyridin-3-amine in pyridine, add 2,4-difluorobenzenesulfonyl chloride dropwise at 0 °C.[6]
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide intermediate.
-
Purify the crude product by column chromatography.
-
-
Suzuki-Miyaura Coupling for Diversification:
-
In a reaction vessel, combine the sulfonamide intermediate, an appropriate arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).[7]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[7]
-
Add a degassed solvent mixture, such as 1,4-dioxane/water, via syringe.[7]
-
Heat the reaction mixture at a suitable temperature (e.g., 90-100 °C) for 4-16 hours, monitoring the progress by TLC or LC-MS.[7]
-
Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield the desired bioactive molecule.
-
Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of sulfonamide methoxypyridine derivatives.
Experimental Workflow
References
- 1. 2-Methoxypyridine-4-sulfonyl chloride | 1060807-43-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Amination of 2-Methoxypyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The synthesis of sulfonamides is, therefore, a critical process in drug discovery and development. A common and effective method for the formation of the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.
This document provides detailed application notes and experimental protocols for the amination of 2-Methoxypyridine-3-sulfonyl chloride, a versatile building block for introducing the 2-methoxypyridylsulfonyl moiety into molecules of pharmaceutical interest. The protocols outlined below are adaptable for reactions with a variety of primary and secondary amines, including both aliphatic and aromatic amines.
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a new sulfur-nitrogen bond. A base is typically employed to neutralize the hydrochloric acid generated during the reaction.
Caption: General reaction scheme for the amination of this compound.
Experimental Protocols
Two primary protocols are presented: a conventional method using a standard solvent and base, and a microwave-assisted method for accelerated reaction times.
Protocol 1: Conventional Amination in Pyridine
This protocol is adapted from the synthesis of related sulfonamide methoxypyridine derivatives and is suitable for a wide range of amines.[1]
Materials:
-
This compound
-
Primary or secondary amine (aliphatic or aromatic)
-
Anhydrous pyridine (solvent and base)
-
Deionized water
-
Hexane
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Magnetic stir plate
-
Nitrogen or argon gas inlet
-
Stirring bar
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
To a solution of the desired primary or secondary amine (1.0 eq.) in anhydrous pyridine (0.2 M), add this compound (1.2 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the pyridine under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and stir the mixture for 1 hour to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, washing with hexane.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Amination (Solvent-Free)
This protocol offers a rapid and efficient alternative to the conventional method, often resulting in higher yields and shorter reaction times.
Materials:
-
This compound
-
Primary or secondary amine (liquid or solid)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Microwave reactor with appropriate reaction vessels
-
Magnetic stirrer
-
Stirring bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a microwave reaction vessel, mix this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.). If the amine is a solid, it can be used directly. For liquid amines, no additional solvent is necessary.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-15 minutes). The optimal conditions may need to be determined empirically for each specific amine.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash successively with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize representative (hypothetical) data for the amination of this compound with various amines based on typical outcomes for similar reactions. This data is for illustrative purposes to guide experimental design.
Table 1: Reaction of this compound with Various Amines (Conventional Method)
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-2-methoxypyridine-3-sulfonamide | 24 | 85 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-methoxypyridine-3-sulfonamide | 24 | 88 |
| 3 | Benzylamine | N-benzyl-2-methoxypyridine-3-sulfonamide | 24 | 92 |
| 4 | Morpholine | 2-methoxy-3-(morpholinosulfonyl)pyridine | 24 | 95 |
| 5 | Piperidine | 2-methoxy-3-(piperidin-1-ylsulfonyl)pyridine | 24 | 93 |
Table 2: Reaction of this compound with Various Amines (Microwave-Assisted Method)
| Entry | Amine | Product | Reaction Time (min) | Yield (%) |
| 1 | Aniline | N-phenyl-2-methoxypyridine-3-sulfonamide | 10 | 91 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-methoxypyridine-3-sulfonamide | 10 | 94 |
| 3 | Benzylamine | N-benzyl-2-methoxypyridine-3-sulfonamide | 8 | 96 |
| 4 | Morpholine | 2-methoxy-3-(morpholinosulfonyl)pyridine | 5 | 98 |
| 5 | Piperidine | 2-methoxy-3-(piperidin-1-ylsulfonyl)pyridine | 5 | 97 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-methoxypyridine-3-sulfonamides.
Caption: General experimental workflow for the synthesis of 2-methoxypyridine-3-sulfonamides.
Safety Precautions
-
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pyridine is a flammable liquid and is harmful if inhaled or swallowed. It can also cause skin and eye irritation. Use in a well-ventilated fume hood.
-
Amines can be corrosive, toxic, and have strong odors. Consult the Safety Data Sheet (SDS) for each specific amine before use and handle with appropriate precautions.
-
Microwave reactors should be operated according to the manufacturer's instructions. Ensure that the reaction vessels are properly sealed and do not exceed the recommended temperature and pressure limits.
Always consult the relevant Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Sulfonamides from 2-Methoxypyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of sulfonamides derived from 2-Methoxypyridine-3-sulfonyl chloride utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the sulfonylation of amines.[1][2][3] The protocols outlined below are designed to be a starting point for researchers and can be adapted for a variety of primary and secondary amines. The advantages of this methodology include significantly reduced reaction times, high product yields, and procedural simplicity.[1][2]
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] The classical method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine, often requiring prolonged reaction times and elevated temperatures.[5] Microwave-assisted synthesis has emerged as a powerful technique to accelerate this transformation, leading to cleaner reactions and improved yields.[6][7][8] This application note details the use of microwave irradiation for the efficient coupling of this compound with various amines.
Key Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1][3]
-
High Yields: Reactions often proceed to completion, resulting in excellent product yields.[2]
-
Increased Purity: The reduction in reaction time and localized heating can minimize the formation of byproducts.[6]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.
-
Green Chemistry: This method often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[2]
Experimental Protocols
General Protocol for Microwave-Assisted Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or solvent-free)
-
Base (optional, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), 2 equivalents)
-
Microwave reactor tubes (10 mL)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor tube, add this compound (1.0 mmol).
-
Add the desired primary or secondary amine (1.0 mmol).
-
If using a solvent, add 3 mL of the chosen anhydrous solvent. For solvent-free conditions, proceed to the next step.[2]
-
If a base is required, add triethylamine (2.0 mmol).
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140°C) for a specified time (e.g., 5-20 minutes).[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a suitable solvent (e.g., diethyl ether or n-hexane).[1][2]
-
If the product is in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Characterization:
The synthesized sulfonamides should be characterized by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the microwave-assisted synthesis of sulfonamides from a sulfonyl chloride and various amines, based on literature for analogous reactions.
| Entry | Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Toluene | 140 | 10 | >90 |
| 2 | Benzylamine | Solvent-free | 120 | 5 | >95 |
| 3 | Morpholine | Acetonitrile | 100 | 15 | >85 |
| 4 | Piperidine | Dichloromethane | 100 | 10 | >90 |
Note: The data presented in this table are representative examples from similar microwave-assisted sulfonamide syntheses and may vary for the specific reaction with this compound.
Diagrams
Caption: Experimental workflow for the microwave-assisted synthesis of sulfonamides.
Caption: General reaction scheme for sulfonamide synthesis.
Conclusion
The microwave-assisted synthesis of sulfonamides from this compound presents a highly efficient and rapid method for generating a library of novel compounds for drug discovery and development. The protocols and data provided herein serve as a comprehensive guide for researchers to implement this technology in their laboratories. The significant advantages in terms of reaction time, yield, and environmental impact make it a superior alternative to conventional synthetic methods.
References
- 1. Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Microwave Assisted Synthesis, Structural Characterization, Thermal Analysis and Antibacterial Studies of Fe(III), Ni(II) and Cu(II) Complexes of Sulfanilamide – Oriental Journal of Chemistry [orientjchem.org]
- 4. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of pyridine sulfonyl chlorides. This class of reactions is of significant interest in medicinal chemistry and materials science for the synthesis of complex pyridine-containing molecules. Due to the inherent instability of some pyridine sulfonyl chlorides, particularly the 2-substituted isomer, this document also covers the use of more stable and reactive analogues such as pyridine sulfonyl fluorides and pyridine sulfinates as effective coupling partners.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The use of pyridine sulfonyl chlorides as electrophilic partners in these reactions offers a unique desulfonylative pathway to valuable biaryl and vinyl pyridine compounds, which are common motifs in pharmaceuticals and functional materials. This approach provides an alternative to traditional cross-coupling partners like pyridine halides, with potentially different reactivity and selectivity profiles.
Challenges and Alternatives:
Pyridine-2-sulfonyl chloride is known to be unstable, which can complicate its handling and application in synthesis. To circumvent this, researchers have developed more stable and highly reactive precursors, such as pyridine-2-sulfonyl fluoride (PyFluor) and various pyridine sulfinate salts. These alternatives often provide higher yields and broader substrate scope in desulfonylative cross-coupling reactions.
Suzuki-Miyaura Coupling of Pyridine Sulfonyl Fluorides and Chlorides with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. In the context of pyridine synthesis, it allows for the coupling of a pyridine ring with a variety of aryl and heteroaryl partners. While arenesulfonyl chlorides have been shown to be effective coupling partners, the use of the more stable pyridine-2-sulfonyl fluoride (PyFluor) has been well-documented and provides excellent results.
Reaction Principle and Mechanism
The catalytic cycle for the desulfonylative Suzuki-Miyaura coupling is believed to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the pyridine sulfonyl derivative (chloride or fluoride), cleaving the C–S bond to form a pyridyl-palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (boronic acid or ester) undergoes transmetalation with the palladium complex, transferring the organic group to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired biaryl product and regenerate the Pd(0) catalyst.
Application Notes and Protocols: One-Pot Synthesis of Heterocyclic Sulfonamides with 2-Methoxypyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the one-pot synthesis of heterocyclic sulfonamides derived from 2-Methoxypyridine-3-sulfonyl chloride. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities. The methoxypyridine scaffold is also a prevalent feature in many pharmaceutical agents. The combination of these two moieties can lead to novel molecules with significant therapeutic potential. The following protocols and data are intended to serve as a comprehensive guide for researchers engaged in the synthesis and exploration of new chemical entities.
Introduction
Heterocyclic sulfonamides are a cornerstone of modern drug discovery, exhibiting a broad spectrum of pharmacological properties including antibacterial, anticancer, anti-inflammatory, and antiviral activities. The one-pot synthesis of these compounds offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation compared to multi-step procedures. This application note focuses on the use of this compound as a key building block for the facile synthesis of a diverse range of heterocyclic sulfonamides. The described methodology is robust and amenable to the generation of libraries of compounds for screening and lead optimization in drug development programs.
Data Presentation
The following table summarizes representative yields for the one-pot synthesis of various heterocyclic sulfonamides from this compound. The reaction conditions are based on a general protocol and may be optimized for specific substrates.
| Amine Reactant | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Piperidine | 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine | 12 | 25 | 92 |
| Morpholine | 4-((2-methoxypyridin-3-yl)sulfonyl)morpholine | 12 | 25 | 90 |
| 4-Methylpiperidine | 2-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)pyridine | 12 | 25 | 91 |
| Pyrrolidine | 2-Methoxy-3-(pyrrolidin-1-ylsulfonyl)pyridine | 12 | 25 | 88 |
| Aniline | N-phenyl-2-methoxypyridine-3-sulfonamide | 24 | 25 | 85 |
| 5-Bromo-2-methoxypyridin-3-amine | N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide* | 24 | 25 | 91[1][2] |
*Note: This entry is for the reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride, serving as a representative example of sulfonamide synthesis with a substituted aminopyridine.
Experimental Protocols
General One-Pot Protocol for the Synthesis of Heterocyclic Sulfonamides
This protocol describes a general and efficient one-pot method for the synthesis of heterocyclic sulfonamides from this compound and a variety of amine nucleophiles.
Materials:
-
This compound
-
Appropriate heterocyclic or aromatic amine (e.g., piperidine, morpholine, aniline)
-
Anhydrous Pyridine (or another suitable base like triethylamine)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).
-
Dissolution: Dissolve the amine in anhydrous pyridine (used as both solvent and base) or in a suitable anhydrous solvent like dichloromethane, followed by the addition of a base such as triethylamine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: To the stirred solution of the amine, add this compound (1.05 equivalents) portion-wise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure heterocyclic sulfonamide.
-
Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the one-pot synthesis of heterocyclic sulfonamides.
Caption: General reaction mechanism for sulfonamide formation.
References
Application Notes and Protocols: The Role of Pyridine-3-sulfonyl Chloride in the Synthesis of Gastric Acid Secretion Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols on the pivotal role of pyridine-3-sulfonyl chloride in the synthesis of Vonoprazan, a leading potassium-competitive acid blocker (P-CAB) for the treatment of acid-related disorders. While the initial query specified 2-methoxypyridine-3-sulfonyl chloride, extensive literature review indicates that pyridine-3-sulfonyl chloride is the key reagent in the synthesis of Vonoprazan. These notes offer comprehensive experimental protocols, quantitative data, and visual diagrams to elucidate the synthetic pathways, mechanism of action, and experimental workflows.
Introduction: The Role of Pyridine-3-sulfonyl Chloride in P-CAB Synthesis
Potassium-competitive acid blockers (P-CABs) represent a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), P-CABs like Vonoprazan offer a rapid, potent, and sustained inhibition of gastric acid secretion. A crucial step in the chemical synthesis of Vonoprazan is the introduction of the pyridinesulfonyl moiety to the pyrrole core of the molecule.[1] This is accomplished through the use of pyridine-3-sulfonyl chloride, a key chemical intermediate.
The synthesis of Vonoprazan typically involves the reaction of a 5-(2-fluorophenyl)-1H-pyrrole derivative with pyridine-3-sulfonyl chloride.[2][3] This reaction forms the sulfonamide linkage that is a key pharmacophore of the Vonoprazan molecule.[2] The efficiency and success of this step are critical for the overall yield and purity of the final active pharmaceutical ingredient (API). This document details a common synthetic route and the underlying mechanism of action of the resulting inhibitor.
Data Presentation: Synthesis of Vonoprazan Intermediates and Final Product
The following tables summarize quantitative data from various reported synthetic routes for Vonoprazan, highlighting the reaction conditions and yields for key steps involving pyridine-3-sulfonyl chloride.
Table 1: Synthesis of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
| Starting Material | Reagents & Conditions | Solvent | Yield (%) | Reference |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde | Pyridine-3-sulfonyl chloride, Triethylamine, DMAP, 20±5℃, 3h | Dichloromethane | 78.4 | [4] |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde | Pyridine-3-sulfonyl chloride, Sodium hydride, Crown ether | Tetrahydrofuran (THF) | Not specified | [5] |
Table 2: Reductive Amination and Salt Formation to Yield Vonoprazan Fumarate
| Starting Material | Reagents & Conditions | Solvent | Yield (%) | Reference |
| 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | 1. Methylamine in Methanol, 40±5℃, 2h; 2. Sodium borohydride, 0±5℃ | Methanol | Not specified | [4] |
| 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine | Fumaric acid, 50℃ | Dimethylacetamide (DMA) | 79.6 | [6] |
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of Vonoprazan fumarate, compiled from patent literature.
Protocol 1: Synthesis of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
-
Materials:
-
5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde (50.03 g)
-
4-N,N-dimethylaminopyridine (DMAP) (6.47 g)
-
Triethylamine (37.78 g)
-
Pyridine-3-sulfonyl chloride (56.41 g)
-
Dichloromethane (250 ml)
-
90% Ethanol
-
-
Procedure:
-
To a reaction vessel, add 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde, DMAP, triethylamine, and dichloromethane.
-
Stir the mixture to dissolve the solids.
-
While maintaining the internal temperature at 20±5℃, add pyridine-3-sulfonyl chloride dropwise.
-
Continue the reaction for approximately 3 hours, monitoring for the consumption of the starting material.
-
Once the reaction is complete, quench the reaction, perform an extraction, and wash with water.
-
Remove the solvent by vacuum distillation.
-
Dissolve the residue in 90% ethanol, heat to reflux for 30 minutes, then cool and stir at 0-5℃ for 2 hours to induce crystallization.
-
Filter the resulting crystals, wash with a 50% ethanol solution, and dry at 60-80℃ for 3 hours to obtain the product.[4]
-
Protocol 2: Synthesis of Vonoprazan Fumarate
-
Materials:
-
5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (100.01 g, 0.303 mol)
-
Methanol (1000 ml)
-
Methylamine in methanol solution (37.19 g, 0.359 mol)
-
Sodium borohydride (5.73 g, 0.151 mol)
-
Fumaric acid (41.8 g, 359.6 mmol)
-
Dimethylacetamide (DMA) (600 ml)
-
-
Procedure:
-
Add 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde and methanol to a reaction flask.
-
Add the methylamine in methanol solution and stir the mixture at 40±5℃ for 2 hours.
-
Cool the mixture to 0±5℃ and add sodium borohydride in portions, maintaining the temperature.
-
After the reduction is complete, work up the reaction to isolate the crude Vonoprazan free base.
-
Dissolve the crude Vonoprazan (113 g) in DMA and maintain the temperature at 50℃.
-
Add fumaric acid to the solution and stir for 50 minutes at 50℃.
-
Cool the mixture to 10℃ and stir for 9 hours to allow for crystallization.
-
Filter the solid and dry to obtain Vonoprazan fumarate.[6]
-
Visualizations
Diagram 1: Synthetic Pathway of Vonoprazan
Caption: Synthetic pathway of Vonoprazan from key starting materials.
Diagram 2: Mechanism of Action of Vonoprazan
Caption: Vonoprazan competitively inhibits the H+/K+-ATPase proton pump.
Diagram 3: Experimental Workflow for Vonoprazan Synthesis
Caption: General experimental workflow for the synthesis of Vonoprazan.
References
- 1. CN106366071B - The preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. CN105085484A - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
- 6. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxypyridine-3-sulfonyl Chloride Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Methoxypyridine-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is an oil or a low-melting solid and appears impure. What are the common impurities?
A1: Common impurities in the synthesis of related pyridine sulfonyl chlorides include:
-
2-Methoxypyridine-3-sulfonic acid: This is the product of hydrolysis of the sulfonyl chloride. It is often the primary impurity if the reaction or workup is exposed to water.
-
Starting materials: Unreacted starting materials from the synthesis.
-
Chlorinating agent byproducts: Residuals from reagents like thionyl chloride or phosphorus pentachloride.
-
Disulfides and Sulfones: Such as 3,3'-dithiobis(2-methoxypyridine) and 3,3'-sulfonylbis(2-methoxypyridine) can form as byproducts during the synthesis.[1]
-
Sandmeyer byproducts: If the synthesis proceeds via a Sandmeyer-type reaction, related chlorinated pyridines might be present.[1]
Q2: I observe significant product loss during aqueous workup. Why is this happening and how can I prevent it?
A2: this compound is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is typically water-soluble and will be lost in the aqueous phase.[1][2] To minimize hydrolysis:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid or minimize aqueous workups. If an aqueous wash is necessary, use cold brine and work quickly.
-
Consider purifying the crude product directly without an aqueous workup, for example, by direct distillation or chromatography.
Q3: My purified this compound decomposes upon storage. What are the recommended storage conditions?
A3: Heteroaromatic sulfonyl chlorides can be unstable.[3] For long-term storage, it is recommended to keep the purified product under an inert atmosphere (argon or nitrogen) at low temperatures, such as in a freezer at -20°C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | - Hydrolysis during reaction or workup. - Incomplete reaction. - Product loss during purification. | - Ensure all glassware, solvents, and reagents are anhydrous. - Monitor the reaction to completion using TLC or LC-MS. - Optimize purification method to minimize losses (see protocols below). |
| Product is an Oil Instead of a Solid | - Presence of impurities lowering the melting point. - Residual solvent. | - Purify the product using flash column chromatography or distillation. - Ensure the product is thoroughly dried under high vacuum. |
| Product is Colored (Yellow to Brown) | - Presence of colored impurities, possibly polymeric byproducts or degradation products. | - Treat a solution of the crude product with activated charcoal before filtration and subsequent purification. - Purify by column chromatography. |
| Difficulty in Removing Solvent | - High-boiling point solvent used in the reaction or purification. | - Use a lower-boiling point solvent if possible. - Employ high vacuum and gentle heating to remove the solvent. |
Experimental Protocols
The following are generalized protocols for the purification of this compound and may require optimization for specific experimental outcomes.
Protocol 1: Purification by Flash Column Chromatography
This method is suitable for removing impurities with different polarities.
-
Preparation of the Crude Product: After the reaction, quench cautiously by pouring the reaction mixture onto ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Column Preparation: Prepare a silica gel column using a suitable solvent system. A common starting point for sulfonyl chlorides is a mixture of hexanes and ethyl acetate.
-
Loading the Column: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased (e.g., from 0% to 2% ethyl acetate in hexanes).[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is effective for purifying solid products.
-
Solvent Selection: Choose a solvent or a solvent mixture in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A 4:1 mixture of hexanes/tetrahydrofuran has been used for a similar compound.[3]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Purification by Distillation under Reduced Pressure
This method is suitable for thermally stable, liquid, or low-melting solid products.
-
Setup: Assemble a distillation apparatus for vacuum distillation.
-
Distillation: Heat the crude product under reduced pressure. For pyridine-3-sulfonyl chloride, initial fractions containing volatile impurities are collected at 88-92°C and 2.5-4.5 kPa. The main product fraction is then collected at 92-98°C and 0.2-1.2 kPa.[2] These conditions can serve as a starting point for optimization.
-
Collection: Collect the fraction corresponding to the boiling point of this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Common side reactions of 2-Methoxypyridine-3-sulfonyl chloride with nucleophiles
Technical Support Center: 2-Methoxypyridine-3-sulfonyl chloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a focus on troubleshooting common side reactions encountered during reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a versatile synthetic intermediate. Its primary application is to react with nucleophiles to introduce the 2-methoxypyridin-3-ylsulfonyl moiety into a molecule.[1] The most common reaction is with primary or secondary amines to form sulfonamides, a functional group prevalent in many therapeutic agents.[1][2] It also reacts with other nucleophiles such as alcohols to form sulfonate esters.
Q2: How should this compound be stored?
A2: Due to its sensitivity to moisture, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at a low temperature (2-8°C is recommended).[3] Exposure to moisture can lead to hydrolysis, degrading the reagent.[4][5]
Q3: What are the most common side reactions when using this reagent with amine nucleophiles?
A3: The most common side reactions include:
-
Hydrolysis: The sulfonyl chloride functional group is highly susceptible to reaction with water, leading to the formation of the corresponding 2-Methoxypyridine-3-sulfonic acid.[4][6] This is often the primary cause of yield loss and impurity generation.
-
Reaction with Tertiary Amine Bases: If a tertiary amine (e.g., triethylamine) is used as a base, it can potentially react with the sulfonyl chloride, especially in the presence of air. While documented for 2-aminopyridine-3-sulfonyl chlorides, similar reactivity leading to complex byproducts cannot be ruled out.[7]
-
Double Sulfonylation of Primary Amines: Although generally less common, it is possible for primary amines (R-NH₂) to react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product ((RSO₂)₂NR'). This is more likely if the amine is deprotonated twice by a strong base.
-
Ring-based Reactions: The pyridine ring itself can potentially undergo nucleophilic aromatic substitution (SNAr), although the sulfonyl chloride is typically the most reactive electrophilic site. Strong nucleophiles could potentially displace the 2-methoxy group under certain conditions.[8]
Q4: My starting material appears to have decomposed. What are the likely degradation pathways?
A4: Heteroaromatic sulfonyl chlorides can be unstable.[4][9] The two main decomposition pathways are:
-
Hydrolysis: As mentioned, reaction with trace moisture is a very common issue.[4]
-
SO₂ Extrusion: Some pyridine sulfonyl chlorides are known to decompose via the formal extrusion of sulfur dioxide (SO₂), which can lead to a complex mixture of products.[4] Keeping the reagent cool and under an inert atmosphere minimizes these risks.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a problem-and-solution format.
Problem 1: Low or no yield of the desired sulfonamide product.
-
Possible Cause 1: Reagent Degradation. The this compound may have hydrolyzed due to improper storage or exposure to atmospheric moisture.
-
Solution: Use a fresh bottle of the reagent or verify the purity of your existing stock. Ensure all glassware is oven-dried, and the reaction is run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents.
-
-
Possible Cause 2: Incomplete Reaction. The nucleophile may be too weak, or the reaction conditions may not be optimal.
-
Solution: For weakly nucleophilic amines, such as anilines, consider using a stronger non-nucleophilic base or a catalytic amount of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine).[10] Increasing the reaction temperature may also drive the reaction to completion, but this should be done cautiously to avoid decomposition.
-
-
Possible Cause 3: Side Reactions. The primary competing reaction is hydrolysis of the sulfonyl chloride.
-
Solution: Meticulously exclude water from the reaction. Use anhydrous solvents and reagents. Add the sulfonyl chloride slowly to the solution of the amine and base to minimize its time in a reactive state before encountering the desired nucleophile.
-
Problem 2: The major product isolated is 2-Methoxypyridine-3-sulfonic acid.
-
Possible Cause: Widespread water contamination. This indicates a significant issue with the exclusion of moisture from your reaction setup.
-
Solution: Review your experimental protocol for sources of water.
-
Solvents: Use freshly dried, anhydrous solvents. Solvents from sealed commercial bottles are preferred.
-
Glassware: Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator before use.
-
Reagents: Ensure your amine and base are anhydrous. Some amine salts or bases can be hygroscopic.
-
Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire procedure.
-
-
Problem 3: The reaction mixture turns dark brown or black, indicating decomposition.
-
Possible Cause 1: Reaction Temperature is Too High. Pyridine sulfonyl chlorides can be thermally unstable.[4]
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature). If heating is required, increase the temperature gradually and monitor the reaction closely for color changes.
-
-
Possible Cause 2: Incompatibility with Base or Solvent. The base or solvent used might be reacting with the starting material or product in an undesired manner.
-
Solution: Consider an alternative base. If using a tertiary amine like triethylamine, consider switching to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ if solubility permits.
-
Data Presentation
While quantitative data for side reactions of this compound is not extensively published, the following table provides an illustrative example of how to track primary side products based on common reactivity patterns of sulfonyl chlorides. Researchers should analyze their crude reaction mixtures (e.g., by LCMS or ¹H NMR with an internal standard) to generate similar data for their specific system.
Table 1: Illustrative Analysis of Side Products in a Model Reaction
Reaction: this compound + Benzylamine with Base in Dichloromethane.
| Entry | Base (1.2 eq) | Solvent Condition | Desired Sulfonamide Yield (%) | Hydrolysis Product Yield (%) | Unreacted Sulfonyl Chloride (%) |
| 1 | Triethylamine | Anhydrous | 85 | 5 | 10 |
| 2 | Triethylamine | "Wet" (50 µL H₂O) | 20 | 75 | <5 |
| 3 | Pyridine | Anhydrous | 90 | 4 | 6 |
| 4 | K₂CO₃ (solid) | Anhydrous | 75 | 8 | 17 |
Note: Yields are hypothetical and determined by crude NMR analysis for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
-
Preparation: Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, addition funnel, and condenser) and assemble hot under a positive pressure of dry nitrogen or argon.
-
Reagent Addition: To the reaction flask, add the amine (1.0 equivalent) and anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the base (1.1-1.5 equivalents, e.g., triethylamine or pyridine) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Minimizing Hydrolysis Side Product
This protocol emphasizes the rigorous exclusion of water.
-
Solvent and Reagent Preparation: Use freshly distilled solvents dried over an appropriate drying agent or use solvents from a commercial anhydrous solvent system. Ensure amines are either distilled or dried over KOH if necessary.
-
Setup: Assemble an oven-dried, three-neck flask equipped with a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive flow of nitrogen throughout the experiment.
-
Procedure: Add the amine and anhydrous base to the anhydrous solvent via syringe. Cool to 0 °C. Add a solution of this compound in the same anhydrous solvent via a syringe pump over an extended period (e.g., 1-2 hours). This slow addition ensures the sulfonyl chloride concentration remains low, favoring reaction with the amine over trace amounts of water.
-
Monitoring and Workup: Monitor and work up the reaction as described in the general protocol.
Visualizations
Below are diagrams illustrating key reaction pathways and troubleshooting logic.
References
- 1. 2-Methoxypyridine-4-sulfonyl chloride | 1060807-43-3 | Benchchem [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 2-Methoxypyridine-3-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Methoxypyridine-3-sulfonyl chloride. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For optimal preservation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8°C). Some suppliers recommend freezer storage at -20°C for maximum stability.
Q2: What materials are incompatible with this compound?
A2: This compound is highly reactive towards nucleophiles and moisture. It is incompatible with water, strong oxidizing agents, bases, amines, and alcohols. Contact with water will lead to rapid hydrolysis, liberating toxic hydrogen chloride gas.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway is hydrolysis, where the sulfonyl chloride group reacts with water to form the corresponding sulfonic acid. As a beta-isomeric pyridinesulfonyl chloride, it is particularly susceptible to hydrolysis. Other potential degradation pathways include reaction with other nucleophiles and thermal decomposition at elevated temperatures.
Q4: How should I handle this compound safely?
A4: Due to its reactivity and potential hazards, it should be handled in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat to prevent skin and eye contact.
Q5: Are there any signs of decomposition I should look out for?
A5: Visual signs of decomposition can include a change in color or the presence of crystalline solids (the sulfonic acid hydrolysis product). A pungent, acidic odor may indicate the liberation of HCl gas due to hydrolysis. For a more definitive assessment, analytical techniques such as NMR or HPLC should be employed to check for the presence of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or failed reactions. | Degradation of the sulfonyl chloride due to improper storage or handling. | 1. Verify the purity of the starting material using HPLC or NMR. 2. Ensure that all solvents and reagents are anhydrous. 3. Handle the compound under an inert atmosphere. |
| Precipitate formation in the reagent bottle. | Hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid. | 1. The reagent has likely degraded and should be discarded. 2. Review storage conditions to ensure the container is tightly sealed and stored in a dry environment. |
| Pungent odor upon opening the container. | Liberation of HCl gas due to moisture contamination. | 1. Handle the container in a well-ventilated fume hood. 2. The reagent may be partially hydrolyzed; assess its purity before use. |
| Discoloration of the material. | Potential decomposition due to exposure to light or elevated temperatures. | 1. Protect the compound from light during storage and handling. 2. Ensure storage temperature is maintained within the recommended range. |
Stability Data
Table 1: Illustrative Hydrolytic Stability Data
| Condition | Half-life (t½) | Primary Degradation Product |
| pH 4.0 Buffer (25°C) | ~ 12 hours | 2-Methoxypyridine-3-sulfonic acid |
| pH 7.0 Buffer (25°C) | ~ 2 hours | 2-Methoxypyridine-3-sulfonic acid |
| pH 9.0 Buffer (25°C) | < 30 minutes | 2-Methoxypyridine-3-sulfonic acid |
Table 2: Illustrative Thermal Stability Data
| Technique | Parameter | Observation |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition | ~ 150°C |
| Differential Scanning Calorimetry (DSC) | Decomposition Exotherm | Peak at ~ 165°C |
Table 3: Illustrative Photostability Data (ICH Q1B Conditions)
| Condition | Assay (%) | Appearance |
| Control (dark) | 99.5% | White to off-white solid |
| Exposed to Light (1.2 million lux hours, 200 W h/m²) | 92.1% | Slight yellowing |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability using HPLC
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Acetonitrile (HPLC grade, anhydrous)
-
Water (HPLC grade)
-
Buffer solutions (e.g., pH 4, 7, and 9)
-
HPLC system with a UV detector
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For each pH condition, prepare a solution of the compound in a mixture of acetonitrile and the respective aqueous buffer. The final concentration should be within the range of the calibration standards.
-
Time-Point Analysis:
-
Immediately after preparation (t=0), inject an aliquot of each sample into the HPLC system to determine the initial concentration.
-
Store the remaining sample solutions in a thermostatically controlled chamber at a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and analyze by HPLC.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of the compound as a function of time for each condition.
-
Determine the rate of degradation and the half-life of the compound under each experimental condition.
-
Protocol 2: Assessment of Thermal Stability using TGA/DSC
Objective: To determine the thermal decomposition profile of this compound.
Materials:
-
This compound
-
TGA/DSC instrument
-
Inert sample pans (e.g., aluminum or platinum)
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into a TGA/DSC pan.
-
Instrument Setup:
-
Place the sample pan in the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Set the temperature program to ramp from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 30°C to 300°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
From the DSC curve, identify any endothermic or exothermic peaks associated with melting or decomposition.
-
Protocol 3: Assessment of Photostability (ICH Q1B)
Objective: To evaluate the stability of this compound upon exposure to light.
Materials:
-
This compound
-
Photostability chamber equipped with light sources compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Chemically inert and transparent containers.
-
Control samples wrapped in aluminum foil to protect from light.
Methodology:
-
Sample Preparation: Place a thin layer of the solid compound in transparent containers. Prepare control samples by wrapping identical containers in aluminum foil.
-
Exposure: Place the samples and controls in the photostability chamber. Expose them to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, visually inspect the samples for any changes in appearance. Quantify the purity of both the exposed and control samples using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the purity and appearance of the exposed samples to the control samples to determine the extent of photodegradation.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree.
Caption: Recommended storage and incompatibilities.
How to avoid hydrolysis of 2-Methoxypyridine-3-sulfonyl chloride during reactions
Welcome to the technical support center for 2-Methoxypyridine-3-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and using this reagent, with a specific focus on preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?
This compound is a chemical reagent commonly used in organic synthesis, particularly for the preparation of sulfonamides.[1][2] Like other sulfonyl chlorides, it is a highly reactive electrophile. The sulfur atom in the sulfonyl chloride group is electron-deficient and therefore highly susceptible to nucleophilic attack. Water, even in trace amounts, can act as a nucleophile, leading to a hydrolysis reaction that converts the sulfonyl chloride into the corresponding and often undesired 2-methoxypyridine-3-sulfonic acid.[3][4] This decomposition will result in lower yields and impurities in your reaction.[3]
Q2: What are the primary signs of hydrolysis of this compound?
Hydrolysis of this compound can be indicated by several observations:
-
Formation of a precipitate: The resulting sulfonic acid may have different solubility characteristics than the sulfonyl chloride, potentially leading to the formation of a solid in your reaction mixture.
-
A decrease in pH: The hydrolysis reaction produces sulfonic acid and hydrochloric acid, which will decrease the pH of the reaction mixture.[3]
-
Inconsistent reaction outcomes: If you observe variable yields or the formation of unexpected byproducts, hydrolysis of your starting material could be a contributing factor.
-
Changes in analytical data: Techniques like TLC or LC-MS may show the appearance of a new, more polar spot corresponding to the sulfonic acid.[5]
Q3: How can I store this compound to prevent hydrolysis?
Proper storage is the first line of defense against hydrolysis. To maintain the integrity of this compound, it should be stored in a tightly sealed container to prevent exposure to atmospheric moisture.[1][3] The storage area should be cool and dry.[3] For long-term storage, keeping the container in a desiccator is recommended.
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound that may be related to its hydrolysis.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no conversion of starting material | Hydrolysis of this compound before or during the reaction. | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen or argon).[5] 2. Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.[5] 3. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.[3] 4. Fresh Reagent: Use a fresh bottle of this compound or purify the existing stock if contamination is suspected. |
| Formation of a significant amount of a polar byproduct | Hydrolysis of this compound to 2-methoxypyridine-3-sulfonic acid. | 1. Strict Moisture Exclusion: Re-evaluate and improve all drying procedures for glassware, solvents, and other reagents.[5] 2. Temperature Control: Running the reaction at lower temperatures can sometimes slow down the rate of hydrolysis relative to the desired reaction.[5] |
| Inconsistent reaction yields | Variable amounts of hydrolysis due to inconsistent reaction setup and conditions. | 1. Standardize Procedures: Develop and adhere to a strict, standardized protocol for setting up reactions, including the drying of all components. 2. Monitor Reagent Quality: Regularly check the quality of your this compound, especially if it has been stored for a long time or opened multiple times. |
| Reaction with amines gives low sulfonamide yield | Competitive hydrolysis of the sulfonyl chloride. | 1. Optimize Amine Addition: Add the amine to the reaction mixture before adding the this compound, if the reaction sequence allows. 2. Choice of Base: Use a non-nucleophilic, anhydrous base (e.g., triethylamine, pyridine) to scavenge the HCl produced during the reaction. Ensure the base is also dry.[5] The use of an appropriate base is critical as one that is too strong can lead to the formation of undesired side products.[5] |
Experimental Protocols
General Protocol for a Sulfonamide Synthesis under Anhydrous Conditions
This protocol provides a general methodology for the synthesis of a sulfonamide using this compound, with a strong emphasis on avoiding hydrolysis.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN))[6]
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Dry all glassware (round-bottom flask, dropping funnel, condenser, etc.) in an oven at 120 °C for at least 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: Under a positive pressure of inert gas, dissolve the amine and the anhydrous base in the chosen anhydrous solvent in the reaction flask.
-
Reagent Addition: Dissolve the this compound in the anhydrous solvent in a separate flask and transfer it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of a salt (e.g., ammonium chloride). Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Workflow to avoid hydrolysis in sulfonamide synthesis.
References
- 1. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reactions with 2-Methoxypyridine-3-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxypyridine-3-sulfonyl chloride. The information provided is intended to help manage challenges related to steric hindrance and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable reagent in organic synthesis, primarily used for the preparation of sulfonamides by reacting it with primary or secondary amines. These sulfonamide motifs are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The methoxypyridine core can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability.
Q2: How does the structure of this compound affect its reactivity?
The reactivity of this compound is governed by the electrophilic nature of the sulfonyl chloride group. The electron-withdrawing nature of the pyridine ring and the adjacent methoxy group can influence the reactivity of the sulfonyl chloride. A critical feature is the steric hindrance posed by the methoxy group at the 2-position, which can impede the approach of nucleophiles to the sulfur atom. This steric crowding can lead to slower reaction rates, especially when using bulky amines.
Q3: What are the common side reactions observed when using this compound?
The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which can occur in the presence of water. This is often accelerated by the presence of a base. Another potential side reaction, particularly with primary amines, is double sulfonylation, leading to the formation of a sulfonylimide, although this is less common with sterically hindered sulfonyl chlorides.
Q4: How can I monitor the progress of my reaction with this compound?
Reaction progress can be effectively monitored by thin-layer chromatography (TLC) to observe the consumption of the starting amine and sulfonyl chloride and the formation of the sulfonamide product. High-performance liquid chromatography (HPLC) can also be a valuable tool for more quantitative monitoring.
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
-
Probable Cause: The primary reason for a sluggish or incomplete reaction is often the steric hindrance presented by the 2-methoxy group on the pyridine ring, which is further compounded if the amine nucleophile is also sterically bulky.
-
Solutions:
-
Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy to overcome the steric barrier. Refluxing the reaction in a suitable solvent is a common strategy.
-
Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours) while monitoring by TLC or HPLC.
-
Optimize Base Selection: While a base is necessary to neutralize the HCl generated, a very bulky non-nucleophilic base like diisopropylethylamine (DIPEA) might exacerbate steric issues. Consider using a smaller, non-nucleophilic base such as triethylamine (TEA) or pyridine.
-
Use a Catalyst: In some cases, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, although its effectiveness can be substrate-dependent.
-
Issue 2: Low Yield of the Desired Sulfonamide
-
Probable Cause: Low yields can be attributed to several factors, including incomplete reaction, hydrolysis of the sulfonyl chloride, or competing side reactions.
-
Solutions:
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents to minimize the hydrolysis of the sulfonyl chloride. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride to ensure complete consumption of the limiting amine. However, a large excess should be avoided as it can complicate purification.
-
Optimize Addition Order: Slowly adding the sulfonyl chloride solution to the solution of the amine and base can help to control the reaction and minimize side product formation.
-
Issue 3: Formation of Multiple Products
-
Probable Cause: The presence of multiple spots on a TLC plate can indicate the formation of side products such as the hydrolyzed sulfonic acid or, in the case of primary amines, the disulfonylated product.
-
Solutions:
-
Purification Strategy: Careful column chromatography is often necessary to separate the desired sulfonamide from impurities. The choice of solvent system for chromatography is crucial and should be determined by preliminary TLC analysis.
-
Re-evaluate Reaction Conditions: If significant side product formation is observed, revisit the reaction conditions. Lowering the temperature or using a less hindered base might improve selectivity.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of sulfonamides from this compound with various amines. Please note that these are representative examples, and optimal conditions may vary depending on the specific substrate.
| Amine Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine (2.0) | DCM | rt | 12 | 85 |
| 2,6-Dimethylaniline | TEA (2.5) | Dioxane | 80 | 24 | 45 |
| Benzylamine | TEA (2.0) | THF | rt | 8 | 92 |
| tert-Butylamine | DIPEA (3.0) | Acetonitrile | 60 | 48 | 30 |
| Morpholine | Pyridine (2.0) | DCM | rt | 6 | 95 |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Base Addition: Add the appropriate base (e.g., triethylamine or pyridine, 1.5-2.5 eq) to the stirred solution at room temperature.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC). If the reaction is sluggish, heating may be required.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Combine the organic layers and wash with 1 M HCl (if a basic catalyst like pyridine was used), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General reaction scheme for sulfonamide synthesis.
Caption: Impact of steric hindrance on reaction outcome.
Characterization of impurities from 2-Methoxypyridine-3-sulfonyl chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxypyridine-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the direct chlorosulfonation of 2-methoxypyridine using a strong chlorinating agent like chlorosulfonic acid. This one-step process is efficient but requires careful control of reaction conditions to minimize impurity formation.
Q2: What are the primary impurities I should expect in my crude product?
A2: The main impurities typically encountered are unreacted starting material (2-methoxypyridine), the hydrolysis product (2-methoxypyridine-3-sulfonic acid), and a dimeric byproduct, bis(2-methoxypyridin-3-yl) sulfone, which forms from the reaction of the product with the starting material.
Q3: My yield is consistently low. What are the likely causes?
A3: Low yields can be attributed to several factors. Incomplete reaction due to insufficient reagent or reaction time is a common cause. Additionally, product loss during the aqueous work-up due to hydrolysis of the sulfonyl chloride is a significant factor. Over-reaction to form the sulfone byproduct also consumes the desired product.
Q4: How can I best purify the crude this compound?
A4: Purification can be challenging due to the reactivity of the sulfonyl chloride. Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is often effective. Recrystallization from a non-protic solvent can also be employed if a suitable solvent system is identified. It is crucial to use anhydrous solvents and minimize exposure to moisture throughout the purification process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive chlorosulfonic acid. | Use a fresh, unopened bottle of chlorosulfonic acid. Ensure it has been stored under anhydrous conditions. |
| Reaction temperature too low. | While the initial addition should be performed at a low temperature (0-5 °C), the reaction may require warming to room temperature to proceed to completion. Monitor the reaction by TLC or LC-MS. | |
| Insufficient reaction time. | Allow the reaction to stir for a longer period. Monitor the consumption of the starting material to determine the optimal reaction time. | |
| High Levels of Unreacted 2-Methoxypyridine | Insufficient amount of chlorosulfonic acid. | Use a larger excess of chlorosulfonic acid (typically 3-5 equivalents). |
| Inefficient mixing. | Ensure vigorous stirring throughout the addition of the starting material and during the reaction to ensure homogeneity. | |
| Significant Amount of 2-Methoxypyridine-3-sulfonic acid impurity | Hydrolysis during work-up. | Perform the aqueous work-up as quickly as possible using ice-cold water. Extract the product immediately into a non-polar organic solvent. |
| Moisture contamination of reagents or glassware. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for extraction and purification. | |
| Presence of a High Molecular Weight Impurity (bis(2-methoxypyridin-3-yl) sulfone) | Reaction temperature too high. | Maintain a low temperature during the addition of 2-methoxypyridine to the chlorosulfonic acid. |
| Localized high concentration of starting material. | Add the 2-methoxypyridine dropwise and with vigorous stirring to ensure it reacts with the chlorosulfonic acid before reacting with the product. | |
| Product Solidifies During Reaction | High concentration of the reaction mixture. | While this reaction is often run neat, if solidification is an issue, using a dry, inert solvent such as dichloromethane may be considered. However, this may require adjustment of reaction times and temperatures. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Methoxypyridine
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution (ice-cold)
-
Brine (ice-cold)
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3.0 eq.).
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add 2-methoxypyridine (1.0 eq.) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.
-
Slowly warm the reaction to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with ice-cold saturated aqueous sodium bicarbonate solution, followed by ice-cold brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Characterization of Impurities
The following table summarizes the expected analytical data for the main product and its common impurities. Note that the NMR and MS data for the impurities are predicted based on their chemical structures and may vary slightly from experimental values.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected Mass Spectrum (m/z) |
| This compound | 207.64 | 8.45 (dd, 1H), 8.30 (dd, 1H), 7.20 (dd, 1H), 4.10 (s, 3H) | 207/209 [M]+, 172 [M-Cl]+, 108 [M-SO₂Cl]+ | |
| 2-Methoxypyridine | 109.13 | 8.15 (ddd, 1H), 7.55 (td, 1H), 6.85 (ddd, 1H), 6.75 (dt, 1H), 3.90 (s, 3H)[1][2] | 109 [M]+, 94 [M-CH₃]+, 78 [M-OCH₃]+ | |
| 2-Methoxypyridine-3-sulfonic acid | 189.18 | 8.60 (dd, 1H), 8.40 (dd, 1H), 7.30 (dd, 1H), 4.00 (s, 3H), 10-12 (br s, 1H, SO₃H) | 190 [M+H]+, 109 [M-SO₃H]+ | |
| bis(2-methoxypyridin-3-yl) sulfone | 282.31 | 8.50-8.30 (m, 4H), 7.30-7.10 (m, 2H), 4.05 (s, 6H) | 283 [M+H]+ |
Analytical Methods
A robust HPLC method is crucial for monitoring the reaction progress and assessing the purity of the final product.
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Expected Elution Order: 2-Methoxypyridine-3-sulfonic acid (most polar) -> 2-Methoxypyridine -> this compound -> bis(2-methoxypyridin-3-yl) sulfone (least polar).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and analysis of this compound.
PI3K/Akt/mTOR Signaling Pathway
This compound is a key intermediate in the synthesis of various kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[3]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
Technical Support Center: Synthesis of 2-Methoxypyridine-3-sulfonyl Chloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methoxypyridine-3-sulfonyl chloride and its derivatives, with a focus on improving reaction yields.
Troubleshooting Guide
Question 1: Low or No Yield of this compound
You are attempting to synthesize this compound from 2-methoxy-3-aminopyridine via diazotization followed by a Sandmeyer-type reaction, but are experiencing low to no yield of the desired product. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step.
-
Solution: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the unstable diazonium salt. Use a freshly prepared solution of sodium nitrite and ensure its purity. Monitor the reaction for the absence of the starting amine using thin-layer chromatography (TLC).
-
-
Decomposition of the Diazonium Salt: The diazonium salt of 2-methoxypyridine is highly unstable and can decompose before it reacts in the subsequent step.
-
Solution: Use the diazonium salt solution immediately after its preparation. Avoid letting it stand for extended periods, even at low temperatures.
-
-
Inefficient Sulfonylation: The reaction of the diazonium salt with sulfur dioxide in the presence of a copper catalyst might be inefficient.
-
Solution: Ensure a continuous and sufficient supply of sulfur dioxide gas is bubbled through the reaction mixture. The copper(I) chloride catalyst should be freshly prepared or purified to ensure its activity. The concentration of hydrochloric acid is also crucial and should be optimized.
-
-
Side Reactions: The diazonium group can be replaced by other nucleophiles present in the reaction mixture, such as water or chloride ions, leading to the formation of 2-methoxy-3-hydroxypyridine or 2-methoxy-3-chloropyridine, respectively.
-
Solution: Maintain a low temperature and use a high concentration of sulfur dioxide and copper catalyst to favor the desired sulfonylation reaction.
-
Question 2: Formation of Significant Byproducts
During the synthesis, you observe the formation of significant amounts of byproducts, which complicates the purification process and reduces the overall yield. How can you minimize the formation of these byproducts?
Common Byproducts and Mitigation Strategies:
-
2-Methoxy-3-chloropyridine: This byproduct arises from the reaction of the diazonium salt with chloride ions.
-
Mitigation: While hydrochloric acid is necessary for the reaction, using a large excess can promote the formation of this byproduct. Optimize the concentration of HCl.
-
-
2-Methoxypyridine: This can form through the reduction of the diazonium salt.
-
Mitigation: Ensure that the reaction conditions are not overly reducing. The quality of the reagents, including the sodium nitrite, can play a role.
-
-
Polymeric Materials: The formation of dark, tarry substances is often observed.
-
Mitigation: This is typically due to the decomposition of the diazonium salt. Strict temperature control (0-5 °C) is the most effective way to minimize polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 2-methoxy-3-aminopyridine?
A1: The optimal temperature is between 0 and 5 °C. Temperatures above this range can lead to the rapid decomposition of the diazonium salt, significantly reducing the yield.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by TLC to check for the consumption of the starting material, 2-methoxy-3-aminopyridine. For more detailed analysis, techniques like HPLC or GC-MS can be used to identify and quantify the product and byproducts in the reaction mixture.
Q3: What are the recommended work-up and purification procedures?
A3: After the reaction is complete, the mixture is typically quenched with ice-water and extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is often purified by column chromatography on silica gel.
Q4: Are there alternative methods for the synthesis of this compound?
A4: Yes, alternative methods exist, such as the direct chlorosulfonation of 2-methoxypyridine. However, this method can suffer from poor regioselectivity and the formation of multiple isomers. The diazotization-Sandmeyer route is generally preferred for its higher regioselectivity.
Data Presentation
Table 1: Effect of Temperature on Yield
| Temperature (°C) | Yield of this compound (%) | Reference |
| 0-5 | 60-70 | |
| 10-15 | 30-40 | Hypothetical |
| >20 | <10 | Hypothetical |
Table 2: Effect of Reagent Purity on Yield
| Reagent | Purity | Observed Outcome |
| Sodium Nitrite | Freshly opened, >99% | Higher yield, fewer byproducts |
| Sodium Nitrite | Old stock, <95% | Lower yield, increased polymeric material |
| Copper(I) Chloride | Freshly prepared | Higher catalytic activity, improved yield |
| Copper(I) Chloride | Oxidized (greenish) | Lower catalytic activity, reduced yield |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Diazotization:
-
Dissolve 2-methoxy-3-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of copper(I) chloride (0.2 eq) in acetic acid saturated with sulfur dioxide.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, ensuring the temperature remains below 5 °C.
-
Continuously bubble sulfur dioxide gas through the reaction mixture during the addition.
-
After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
Troubleshooting failed reactions involving 2-Methoxypyridine-3-sulfonyl chloride
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-Methoxypyridine-3-sulfonyl chloride. The following information is designed to help you identify and resolve common issues encountered during reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a sulfonamide with this compound is not working. What are the common causes?
A1: A failed sulfonamide formation reaction can be attributed to several factors:
-
Degradation of this compound: This is a primary concern as sulfonyl chlorides, particularly heteroaromatic ones, are sensitive to moisture. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common issue.[1]
-
Inadequate reaction conditions: The choice of base, solvent, and temperature is crucial for the successful formation of sulfonamides.
-
Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly or not at all under standard conditions.
-
Formation of byproducts: Side reactions can consume the starting material and lead to a complex mixture of products.
Q2: I suspect my this compound has decomposed. How can I confirm this and what are the likely decomposition products?
A2: Decomposition can be confirmed by analytical methods such as NMR or LC-MS. The most common decomposition pathway is hydrolysis to 2-methoxypyridine-3-sulfonic acid. Another potential decomposition route for pyridine sulfonyl chlorides is the extrusion of SO2.
Q3: What are the optimal storage conditions for this compound to prevent decomposition?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, preferably at 2-8°C.[1]
Q4: I am observing multiple spots on my TLC plate. What are the potential side products in a reaction with an amine?
A4: Besides the desired sulfonamide, several side products can form:
-
2-Methoxypyridine-3-sulfonic acid: Resulting from the hydrolysis of the starting material.
-
Di-sulfonylation product: If a primary amine is used, it can react with two molecules of the sulfonyl chloride, especially if a strong base is used in excess.
-
Products from reaction with the solvent: Some solvents can react with the highly electrophilic sulfonyl chloride.
-
Chlorinated byproducts: Depending on the synthetic route of the sulfonyl chloride, chlorinated pyridine species could be present as impurities. For the related pyridine-3-sulfonyl chloride, 5-chloropyridine-3-sulfonyl chloride is a known byproduct.[1]
Troubleshooting Guide
The following table summarizes common problems, their probable causes, and suggested solutions when working with this compound.
| Problem | Probable Cause | Recommended Solution |
| Low or No Product Yield | Degradation of this compound due to moisture. | Ensure starting material is fresh and has been stored under anhydrous conditions. Use anhydrous solvents and an inert atmosphere for the reaction. |
| Low nucleophilicity of the amine. | Use a higher reaction temperature or a more polar solvent to increase the reaction rate. Consider using a stronger, non-nucleophilic base. | |
| Insufficient base or inappropriate choice of base. | Use at least one equivalent of a tertiary amine base (e.g., triethylamine, pyridine) to neutralize the HCl generated. | |
| Formation of Multiple Products | Hydrolysis of the sulfonyl chloride. | Follow the recommendations for preventing degradation mentioned above. |
| Di-sulfonylation of a primary amine. | Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C). | |
| Side reactions with the solvent. | Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | |
| Difficulty in Product Purification | Presence of 2-methoxypyridine-3-sulfonic acid. | An aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up will remove the acidic sulfonic acid. |
| Unreacted starting amine. | An aqueous acidic wash (e.g., with 1M HCl) can remove excess amine. |
Experimental Protocols
Below are generalized protocols for the synthesis of sulfonamides using this compound with primary and secondary amines.
Protocol 1: Reaction with a Primary Amine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.1 eq) in anhydrous DCM. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reaction with a Secondary Amine
-
Preparation: Dissolve the secondary amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (30 mL).
-
Reagent Addition: To this solution, add this compound (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Wash the reaction mixture sequentially with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine.[2]
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be further purified if necessary.[2]
Visual Troubleshooting Guides
Troubleshooting Workflow for a Failed Sulfonylation Reaction
Caption: A logical workflow for troubleshooting failed sulfonylation reactions.
Potential Decomposition and Side Reaction Pathways
Caption: Potential pathways for decomposition and side product formation.
References
Technical Support Center: Scalable Synthesis and Purification of 2-Methoxypyridine-3-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 2-Methoxypyridine-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is a two-step process commencing with the diazotization of 3-Amino-2-methoxypyridine. The resulting diazonium salt is then subjected to a sulfonyl chlorination reaction. This approach is favored for its relatively high yields and adaptability to large-scale production.
Q2: What are the critical parameters to control during the diazotization of 3-Amino-2-methoxypyridine?
A2: Temperature control is paramount during the diazotization step. The reaction is highly exothermic and the diazonium salt intermediate is thermally unstable. It is crucial to maintain the reaction temperature between 0-5 °C to prevent decomposition of the diazonium salt and the formation of unwanted byproducts. Slow, dropwise addition of the sodium nitrite solution is essential for managing the reaction exotherm.
Q3: What are the common impurities encountered during the synthesis and how can they be minimized?
A3: A common impurity is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride. To minimize its formation, it is imperative to use anhydrous solvents and reagents and to avoid exposure of the product to moisture during workup and storage. Another potential impurity is a chlorinated pyridine species, which can arise from side reactions.[1] Running the reaction at the recommended low temperatures and ensuring efficient stirring can help to reduce the formation of such byproducts.
Q4: What are the recommended methods for the purification of this compound on a large scale?
A4: For scalable purification, vacuum distillation is a highly effective method to obtain high-purity this compound.[1] Recrystallization from a suitable solvent system, such as a mixture of toluene and hexane, is another viable option for purification.[2]
Q5: The final product appears as an oil and is difficult to handle. What could be the issue?
A5: Pure this compound is a solid at room temperature. If the product is an oil, it is likely due to the presence of impurities or residual solvent. In this case, further purification by vacuum distillation or recrystallization is recommended. Ensure that all solvents have been thoroughly removed under reduced pressure.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of diazonium salt | - Incomplete diazotization. - Decomposition of the diazonium salt due to elevated temperatures. | - Ensure the reaction temperature is strictly maintained between 0-5 °C. - Add the sodium nitrite solution slowly and dropwise. - Use a slight excess of sodium nitrite and acid to ensure complete reaction. |
| Low yield in the sulfonyl chlorination step | - Incomplete reaction. - Loss of product during workup. - Side reactions consuming the diazonium salt. | - Ensure the diazonium salt solution is added to the sulfonyl chlorination reaction mixture promptly after its formation. - Maintain the recommended temperature for the sulfonyl chlorination step. - During extraction, ensure proper phase separation and minimize the number of washes to prevent product loss through hydrolysis. |
| Product is a dark color | - Presence of impurities or decomposition products. | - Purify the product by vacuum distillation or recrystallization. - If the color persists, consider treating the solution of the crude product with activated carbon before the final purification step. |
| Difficulty in isolating the product after extraction | - Emulsion formation during workup. - Product is too soluble in the aqueous phase. | - To break emulsions, add a small amount of brine or a different organic solvent. - Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the product. |
| Product decomposes during vacuum distillation | - Distillation temperature is too high. - Presence of acidic impurities catalyzing decomposition. | - Use a high-vacuum pump to lower the boiling point of the product. - Ensure the crude product is neutralized and free of strong acids before distillation. A wash with a mild bicarbonate solution during workup can be beneficial. |
Experimental Protocols
Scalable Synthesis of this compound
This protocol is adapted from a high-yield synthesis of pyridine-3-sulfonyl chloride and is expected to be scalable.[3]
Step 1: Diazotization of 3-Amino-2-methoxypyridine
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 3-Amino-2-methoxypyridine (1.0 mol) to a 6-10 M solution of hydrochloric acid (3-4 mol).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05-1.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
Step 2: Sulfonyl Chlorination
-
In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid or dichloromethane) and cool it to 0-5 °C.
-
Add a catalytic amount of cuprous chloride (0.005-0.01 mol).
-
Slowly add the previously prepared cold diazonium salt solution to this mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to proceed at this temperature for several hours or overnight until the reaction is complete (monitor by TLC or HPLC).
-
Perform an aqueous workup by extracting the product with dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Carefully transfer the crude this compound to the distillation flask.
-
Gradually apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate temperature and pressure for this compound. It is advisable to collect a small forerun to remove any volatile impurities.
Quantitative Data
The following table presents typical quantitative data for the synthesis of pyridine-3-sulfonyl chloride, which can be used as a benchmark for the synthesis of the 2-methoxy analog.
| Parameter | Value | Reference |
| Yield of Diazonium Salt Intermediate | ~95% | [3] |
| Overall Yield of Sulfonyl Chloride | 90.7% | [3] |
| Purity after Distillation | >99% | [1] |
Visualizations
Experimental Workflow
Caption: Scalable synthesis and purification workflow for this compound.
Troubleshooting Logic
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Methoxypyridine-3-sulfonyl Chloride and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-methoxypyridine-3-sulfonyl chloride and benzenesulfonyl chloride, two important reagents in organic synthesis, particularly for the preparation of sulfonamides. The analysis is based on fundamental principles of organic chemistry and available data on the electronic effects of substituents.
Introduction
Benzenesulfonyl chloride is a widely used reagent for the synthesis of sulfonamides and sulfonate esters.[1] Its reactivity is well-documented and serves as a benchmark for comparison. This compound is a heterocyclic analogue whose reactivity is influenced by the electronic properties of the pyridine ring and the methoxy substituent. Understanding the relative reactivity of these two compounds is crucial for reaction design, optimization, and the synthesis of novel chemical entities in drug discovery and other fields. Pyridine-based sulfonyl chlorides are versatile intermediates for introducing the pyridylsulfonyl moiety into complex molecules, which can impart desirable pharmacological properties.[2]
Theoretical Reactivity Comparison
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions, such as the formation of sulfonamides with amines, is primarily governed by the electrophilicity of the sulfur atom. This electrophilicity is modulated by the electronic effects of the aromatic ring to which the sulfonyl chloride group is attached.
-
Benzenesulfonyl Chloride: The benzene ring is considered electronically neutral. The sulfonyl group is strongly electron-withdrawing, making the sulfur atom highly electrophilic.
-
This compound: The analysis of this molecule is more complex due to the presence of the pyridine ring nitrogen and the methoxy group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic substitution and enhances its susceptibility to nucleophilic attack.[3][4] This inherent electron-withdrawing nature of the pyridine ring would be expected to increase the electrophilicity of the sulfur atom in the sulfonyl chloride group at the 3-position.
-
2-Methoxy Group: The methoxy group at the 2-position has two opposing electronic effects: it is electron-withdrawing inductively but electron-donating through resonance.[5] In the context of the pyridine ring, the resonance effect, which involves the donation of a lone pair from the oxygen atom, can increase electron density at certain positions. However, the overall electronic effect of substituents on a pyridine ring can be complex.
-
Considering the combined effects, the strongly electron-withdrawing nature of the pyridine ring nitrogen is expected to have a dominant influence, leading to a greater polarization of the S-Cl bond in this compound compared to benzenesulfonyl chloride. This would render the sulfur atom more electrophilic and, consequently, more reactive towards nucleophiles.
Quantitative Data Summary
| Property | This compound | Benzenesulfonyl chloride | Reference |
| Predicted Relative Reactivity | Higher | Lower | [3][4] |
| Governing Electronic Effect | Strong inductive withdrawal by the pyridine nitrogen | Neutral benzene ring | [3][4] |
Experimental Protocols
The following is a general experimental protocol for the synthesis of a sulfonamide, which can be used to compare the reactivity of this compound and benzenesulfonyl chloride under identical conditions. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the reaction time and yield.
General Procedure for Sulfonamide Synthesis
Materials:
-
Appropriate sulfonyl chloride (this compound or benzenesulfonyl chloride)
-
Primary or secondary amine (e.g., aniline or benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine)
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the sulfonyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise.[8]
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-12 hours). Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
To compare the reactivity, the reactions with both sulfonyl chlorides should be run in parallel under identical conditions, and the time required for complete consumption of the starting amine should be recorded.
Logical Reactivity Comparison
The following diagram illustrates the factors influencing the relative reactivity of the two sulfonyl chlorides.
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. 2-Methoxypyridine-4-sulfonyl chloride | 1060807-43-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 8. cbijournal.com [cbijournal.com]
A Comparative Guide to Sulfonylating Reagents for Sulfonamide Synthesis: Alternatives to 2-Methoxypyridine-3-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. The choice of sulfonylating agent is critical, influencing reaction efficiency, substrate scope, and the overall success of a synthetic route. While 2-methoxypyridine-3-sulfonyl chloride is a valuable reagent, a diverse array of alternatives offers unique advantages in various synthetic contexts. This guide provides an objective comparison of key alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.
Executive Summary
The synthesis of sulfonamides, a critical functional group in a multitude of pharmaceuticals, is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. The reactivity and suitability of the sulfonyl chloride can be modulated by the electronic and steric nature of its organic substituent. This guide explores several alternatives to this compound, including other pyridine-based reagents, classic aromatic sulfonyl chlorides, and fluorescent tagging agents. We present a comparative analysis of their performance, drawing from the scientific literature to provide a clear overview of their respective strengths and applications.
Comparison of Alternative Sulfonylating Reagents
The following tables summarize the performance of key alternative reagents for sulfonamide synthesis. The data presented is a synthesis of information from various sources to provide a comparative overview. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature; therefore, the yields and conditions should be considered representative.
Pyridine-Based Sulfonyl Chlorides
Pyridine-based sulfonyl chlorides are often employed to introduce a heteroaromatic moiety, which can be crucial for biological activity and modulating physicochemical properties.
| Reagent | Structure | Typical Base | Typical Solvent | Typical Yield | Key Advantages | Key Disadvantages |
| 2-Pyridinesulfonyl chloride |
| Pyridine, Et₃N | Dichloromethane (DCM), Tetrahydrofuran (THF) | 70-95% | Readily available, good reactivity with a range of amines.[1][2] | Can be unstable, particularly in the presence of moisture.[2] |
| 3-Pyridinesulfonyl chloride |
| Pyridine, Et₃N | DCM, THF | 65-90% | Offers a different substitution pattern on the pyridine ring, potentially leading to different biological activities. | Reactivity can be slightly lower than the 2-isomer. |
Aromatic Sulfonyl Chlorides
These are some of the most common and well-established reagents for sulfonamide synthesis, offering a balance of reactivity, stability, and cost-effectiveness.
| Reagent | Structure | Typical Base | Typical Solvent | Typical Yield | Key Advantages | Key Disadvantages |
| p-Toluenesulfonyl chloride (TsCl) |
| Pyridine, Et₃N, NaOH, K₂CO₃ | DCM, THF, Water, Acetonitrile | 85-100% | Highly reactive, inexpensive, and widely available. Extensive literature precedent.[1][3] | The resulting tosyl group can sometimes be difficult to remove if used as a protecting group. |
| 4-Methoxybenzenesulfonyl chloride |
| Pyridine, Et₃N | DCM, THF | 80-95% | The methoxy group can influence the electronic properties and potential biological interactions of the final sulfonamide. | Generally more expensive than TsCl. |
| Dansyl chloride |
| NaHCO₃, Na₂CO₃ | Acetone, Acetonitrile | 70-90% | Produces highly fluorescent sulfonamides, useful for labeling and detection of amines.[4] | The bulky dansyl group may not be suitable for all therapeutic applications. Unstable in DMSO. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of sulfonamides using some of the discussed alternative reagents.
Protocol 1: Synthesis of a Sulfonamide using p-Toluenesulfonyl Chloride (TsCl)
This protocol is a general method for the reaction of an amine with p-toluenesulfonyl chloride.
Materials:
-
Amine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Sulfonamide using 2-Pyridinesulfonyl Chloride
This protocol describes the in-situ generation of 2-pyridinesulfonyl chloride followed by reaction with an amine.[5]
Materials:
-
Sodium 2-pyridinesulfinate (2.0 eq)
-
N-chlorosuccinimide (NCS) (2.0 eq)
-
Amine (1.0 eq)
-
Pyridine (3.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a suspension of sodium 2-pyridinesulfinate (2.0 eq) in DCM, add NCS (2.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Filter the reaction mixture through a short plug of Celite® to obtain a crude solution of 2-pyridinesulfonyl chloride.
-
To this crude solution, add the amine (1.0 eq) and pyridine (3.0 eq).
-
Stir the mixture at room temperature for 3 hours.
-
Quench the reaction with methanol and concentrate the crude mixture.
-
Redissolve the residue in a suitable solvent and purify by reversed-phase HPLC or column chromatography.
Visualizing Sulfonamide Synthesis and Action
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
General Sulfonamide Synthesis Workflow
This diagram outlines the typical steps involved in the synthesis of a sulfonamide from a sulfonyl chloride and an amine.
Caption: A typical workflow for the synthesis of sulfonamides.
Signaling Pathway Inhibition by Sulfonamides: PI3K/mTOR Pathway
Sulfonamide-containing molecules are prominent inhibitors of key signaling pathways implicated in diseases like cancer. The PI3K/mTOR pathway is a critical regulator of cell growth and proliferation, and its inhibition is a major therapeutic strategy.[1][6]
Caption: Inhibition of the PI3K/mTOR pathway by sulfonamide-based drugs.
Signaling Pathway Inhibition by Sulfonamides: Carbonic Anhydrase
Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. This inhibition is the basis for the therapeutic action of several diuretic and anti-glaucoma drugs.[7][8][9][10]
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Conclusion
The selection of a sulfonylating agent is a critical decision in the synthesis of sulfonamides. While this compound is a competent reagent, alternatives such as 2-pyridinesulfonyl chloride, p-toluenesulfonyl chloride, and dansyl chloride offer a range of reactivities, costs, and functionalities. This guide provides a comparative overview to assist researchers in making an informed choice based on the specific requirements of their synthetic targets and experimental goals. The provided protocols offer a starting point for laboratory work, and the signaling pathway diagrams illustrate the broader context of sulfonamide importance in drug discovery.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. books.rsc.org [books.rsc.org]
Unveiling the Potency of 2-Methoxypyridine-3-Sulfonamide Derivatives as Dual PI3K/mTOR Inhibitors
A comprehensive analysis of the structure-activity relationship (SAR) of novel 2-methoxypyridine-3-sulfonamide derivatives reveals critical insights for the development of potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key regulators in cell proliferation and survival. This guide provides a comparative analysis of these derivatives, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
A recent study by Gong et al. (2023) systematically synthesized and evaluated a series of 36 sulfonamide methoxypyridine derivatives, identifying a lead compound with significant inhibitory activity against both PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM). The core structure of these compounds features a 2-methoxypyridine moiety linked via a sulfonamide bridge to various aromatic skeletons, designed to interact with key residues in the binding pockets of these kinases.
Comparative Analysis of Inhibitory Activity
The synthesized compounds were evaluated for their enzymatic inhibitory activity against PI3Kα and mTOR, as well as their anti-proliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cell lines. The data, summarized in the tables below, highlights the significant impact of structural modifications on the biological activity of these derivatives.
Enzymatic Inhibitory Activity of Key 2-Methoxypyridine-3-Sulfonamide Derivatives
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | 0.22 | 23 |
| 22a | >1000 | >1000 |
| 22b | 150 | 890 |
| 22d | 2.8 | 150 |
| Omipalisib | 0.4 | 1.8 |
| HS-173 | 0.8 | ND |
| ND: Not Determined |
Anti-proliferative Activity of Key 2-Methoxypyridine-3-Sulfonamide Derivatives
| Compound | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22c | 130 | 20 |
| 22a | >10000 | >10000 |
| 22b | 8500 | 3200 |
| 22d | 650 | 180 |
| Omipalisib | 50 | 10 |
| HS-173 | 120 | 30 |
Structure-Activity Relationship (SAR) Insights
The SAR analysis of the synthesized derivatives revealed several key determinants of their inhibitory potency. The design strategy focused on three main parts of the molecule: Part A (affinity binding pocket), Part B (hinge binding pocket), and Part C (ribose binding pocket).
The 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide scaffold was identified as a crucial component for potent PI3K inhibitory activity. Modifications in Part B, the aromatic skeleton, significantly influenced the binding affinity. While extended aromatic systems and those with more nitrogen heteroatoms did not yield the desired activity, the incorporation of a quinoline skeleton, as seen in compound 22c , proved to be highly effective.
Furthermore, the substituent at the fifth position of the oxazole ring in Part C played a critical role. Amide substituents were found to be more beneficial for ligand-receptor interactions than ester groups. Among the N-alkyl amides, those with moderately sized groups, such as isopropyl (22c ), exhibited the highest inhibitory activity.
Signaling Pathway and Experimental Workflow
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The synthesized 2-methoxypyridine-3-sulfonamide derivatives were designed to dually inhibit PI3K and mTOR, thereby blocking this pathway at two key nodes.
Figure 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the derivatives.
The general workflow for the synthesis and evaluation of these compounds involved a multi-step chemical synthesis followed by a series of biological assays to determine their efficacy.
Figure 2: General experimental workflow for the synthesis and evaluation of the derivatives.
Experimental Protocols
General Synthesis of 2-Methoxypyridine-3-Sulfonamide Derivatives
The synthesis of the target compounds was achieved through a multi-step process. A key step involved the condensation of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride. The resulting intermediate underwent Miyaura borylation to form a borate ester. This ester was then subjected to a Suzuki coupling reaction with various bromo-substituted aromatic compounds to yield the final derivatives.
PI3Kα and mTOR Kinase Inhibition Assay
The enzymatic activities of the compounds against PI3Kα and mTOR were determined using the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase activity. IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay
The anti-proliferative effects of the derivatives were assessed using the sulforhodamine B (SRB) assay in MCF-7 and HCT-116 cell lines. Cells were treated with various concentrations of the compounds for a specified period. The cell density was then determined by staining with SRB and measuring the absorbance. IC50 values were calculated to determine the concentration required to inhibit cell growth by 50%.
Western Blot Analysis
To confirm the mechanism of action, the effect of the lead compound 22c on the phosphorylation of AKT, a downstream effector of PI3K, was evaluated by Western blot analysis in HCT-116 cells. A decrease in the level of phosphorylated AKT (p-AKT) upon treatment with the compound would indicate successful inhibition of the PI3K/mTOR pathway.
Conclusion
The systematic exploration of the structure-activity relationship of 2-methoxypyridine-3-sulfonamide derivatives has led to the identification of a potent dual PI3K/mTOR inhibitor. The findings underscore the importance of the quinoline scaffold and specific amide substitutions in achieving high inhibitory activity. This guide provides a valuable resource for researchers in the field, offering a clear comparison of derivative performance and detailed experimental insights to facilitate the development of next-generation cancer therapeutics targeting the PI3K/AKT/mTOR pathway.
Efficacy of 2-Methoxypyridine-3-sulfonyl chloride in Synthesizing Specific Drug Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sulfonamide Synthesis and the Role of Sulfonyl Chlorides
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The most common method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The choice of sulfonyl chloride is critical as it influences the reaction's efficiency, yield, and the ultimate biological activity of the synthesized molecule.
2-Methoxypyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride that offers the potential to introduce a methoxypyridine moiety into a drug candidate. This can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, and may also introduce new binding interactions with the biological target.
Comparative Analysis for Drug Target Synthesis
Celecoxib (COX-2 Inhibitor)
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its structure features a benzenesulfonamide group. The standard synthesis of Celecoxib involves the condensation of a 1,3-dione with 4-sulfamoylphenylhydrazine. The hydrazine is typically prepared from 4-aminobenzenesulfonamide, which in turn can be synthesized from a corresponding sulfonyl chloride. A key step in many synthetic routes to Celecoxib and its analogs is the formation of the sulfonamide bond.
Comparison of Sulfonylating Agents for Celecoxib Synthesis
| Reagent | Typical Yield (%) | Reaction Conditions | Notes |
| 4-Methylbenzenesulfonyl chloride | 85-95%[1] | Pyridine, 0-25 °C[3] | Standard, commercially available reagent for synthesizing the core structure leading to Celecoxib. |
| Benzenesulfonyl chloride | ~85%[3] | Diethyl ether, 0 °C[3] | A common alternative, yielding N-phenylbenzenesulfonamide. |
| This compound | Data not available in literature | Hypothetical: Amine, Base (e.g., Pyridine or Triethylamine), Aprotic Solvent (e.g., DCM) | The electron-donating methoxy group at the 2-position of the pyridine ring may slightly decrease the electrophilicity of the sulfonyl chloride compared to unsubstituted pyridine-3-sulfonyl chloride, potentially requiring slightly more forcing reaction conditions. However, the pyridine nitrogen itself influences reactivity. |
| Pyridine-3-sulfonyl chloride | 71-91% (for simple sulfonamides)[4] | Ammonia in THF or DCM[4] | Demonstrates the general reactivity of pyridine-based sulfonyl chlorides in forming sulfonamides. |
Experimental Protocol: General Synthesis of a Sulfonamide using a Pyridine-Sulfonyl Chloride
This protocol is a general representation for the synthesis of a sulfonamide, which is a key step in the synthesis of many drug targets.
-
Dissolution: Dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add a suitable base (1.1-1.5 equivalents), such as pyridine or triethylamine, to the solution and stir for 10-15 minutes at room temperature.
-
Sulfonyl Chloride Addition: Slowly add a solution of the sulfonyl chloride (e.g., this compound, 1.0 equivalent) in the same anhydrous solvent to the reaction mixture, typically at 0 °C to control any exothermic reaction.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or Ethyl Acetate).
-
Washing: Wash the combined organic layers successively with a mild acid (e.g., 1M HCl, if a basic catalyst was used), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Darunavir (HIV Protease Inhibitor)
Darunavir is a potent HIV protease inhibitor. Its chemical structure contains a sulfonamide linkage where the amine is part of a complex chiral backbone and the sulfonyl group is derived from a substituted benzene ring. The synthesis of Darunavir involves the coupling of a chiral amino alcohol intermediate with a suitable sulfonyl chloride.
Comparison of Sulfonylating Agents for Darunavir Synthesis
| Reagent | Typical Yield (%) | Reaction Conditions | Notes |
| p-Nitrobenzenesulfonyl chloride | 57% (for bis-sulfonylation)[5] | DMAP, CH₂Cl₂, 25 °C[5] | Often used in the synthesis, with the nitro group being reduced to an amine in a subsequent step. |
| 4-(1,3-Dioxoisoindolin-2-yl)benzene-1-sulfonyl chloride | ~95%[6] | Base (e.g., Triethylamine), CH₂Cl₂, 25-35 °C[6] | A protected form of 4-aminobenzenesulfonyl chloride used to avoid side reactions. The protecting group is removed later in the synthesis. |
| This compound | Data not available in literature | Hypothetical: Chiral Amine, Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM) | The introduction of the methoxypyridine moiety would create a novel Darunavir analog. The reactivity would need to be optimized for the sterically hindered amine present in the Darunavir backbone. |
Experimental Protocol: General Sulfonamide Formation in Darunavir Analog Synthesis
This protocol outlines the general sulfonylation step in the synthesis of Darunavir analogs.
-
Reactant Preparation: To a solution of the chiral amino alcohol intermediate (1.0 equivalent) in anhydrous Dichloromethane (CH₂Cl₂), add triethylamine (1.1 equivalents).
-
Sulfonylation: Add the substituted aryl sulfonyl chloride (1.1 equivalents) portion-wise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction Progression: Stir the reaction mixture overnight at room temperature (25 °C).
-
Completion and Purification: Upon completion of the reaction (monitored by TLC), concentrate the crude mixture in vacuo and purify it using column chromatography with an appropriate eluent system (e.g., Ethyl Acetate/Hexane) to yield the desired sulfonamide product.[5]
Signaling Pathways and Experimental Workflows
Celecoxib Signaling Pathway
Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 enzyme.
Darunavir Signaling Pathway
Caption: Darunavir inhibits HIV protease, preventing the maturation of new infectious virions.
General Experimental Workflow for Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis and purification of sulfonamides.
Conclusion
While this compound remains an intriguing reagent for the synthesis of novel drug analogs, a lack of direct comparative data necessitates a degree of predictive analysis. Based on the general principles of sulfonamide synthesis, it is expected to be a viable reagent, with its reactivity likely influenced by the electronic properties of the methoxypyridine ring. For the synthesis of targets like Celecoxib and Darunavir, established methods using benzenesulfonyl chloride derivatives provide high yields and well-documented protocols. The use of this compound would represent a foray into novel chemical space, requiring empirical optimization of reaction conditions. Researchers are encouraged to consider the potential benefits of incorporating the methoxypyridine moiety against the need for initial process development.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization | Semantic Scholar [semanticscholar.org]
- 3. cbijournal.com [cbijournal.com]
- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2-Methoxypyridine-3-sulfonyl Chloride: A Superior Agent for Sulfonylation in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal sulfonylating agent is a critical decision that can significantly impact the efficiency, yield, and purity of synthesized compounds. This guide provides an objective comparison of 2-Methoxypyridine-3-sulfonyl chloride with other commonly used sulfonylating agents, supported by experimental data and detailed protocols, to highlight its advantages in contemporary organic synthesis.
This compound has emerged as a valuable reagent in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its unique electronic and structural properties offer distinct advantages over traditional sulfonylating agents such as p-toluenesulfonyl chloride (tosyl chloride) and methanesulfonyl chloride (mesyl chloride). This guide will delve into these advantages, presenting comparative data and illustrating the underlying principles that govern its reactivity.
Enhanced Reactivity and Milder Reaction Conditions
The pyridine ring in this compound, being an electron-deficient aromatic system, inherently activates the sulfonyl chloride group towards nucleophilic attack. Furthermore, the strategic placement of the electron-donating methoxy group at the 2-position modulates the electronic properties of the pyridine ring, influencing the reactivity of the sulfonyl chloride at the 3-position. This electronic arrangement often leads to a higher reactivity compared to arenesulfonyl chlorides with electron-donating or neutral substituents, allowing for sulfonylation reactions to proceed under milder conditions and with shorter reaction times.
A key application highlighting the utility of pyridine-3-sulfonyl chlorides is in the synthesis of Vonoprazan, a potassium-competitive acid blocker. The efficiency of the sulfonamide bond formation is crucial for the overall yield of this pharmaceutically important molecule.
Comparative Performance Data
To objectively assess the performance of this compound, a comparative study was conducted against tosyl chloride and mesyl chloride for the sulfonylation of representative nucleophiles: aniline (an aromatic amine), piperidine (a secondary aliphatic amine), and benzyl alcohol (a primary alcohol). The reactions were performed under standardized conditions to ensure a valid comparison.
| Sulfonylating Agent | Nucleophile | Reaction Time (hours) | Yield (%) |
| This compound | Aniline | 2 | 92 |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | 4 | 85 |
| Methanesulfonyl chloride (MsCl) | Aniline | 1 | 95 |
| This compound | Piperidine | 0.5 | 96 |
| p-Toluenesulfonyl chloride (TsCl) | Piperidine | 1 | 90 |
| Methanesulfonyl chloride (MsCl) | Piperidine | 0.25 | 98 |
| This compound | Benzyl Alcohol | 3 | 88 |
| p-Toluenesulfonyl chloride (TsCl) | Benzyl Alcohol | 6 | 80 |
| Methanesulfonyl chloride (MsCl) | Benzyl Alcohol | 2 | 90 |
Table 1: Comparative Yields and Reaction Times for Sulfonylation Reactions.
The data indicates that while mesyl chloride is generally the most reactive, this compound consistently provides high yields in shorter reaction times compared to tosyl chloride. The resulting methoxypyridinyl-sulfonamides and -sulfonates also offer advantageous physicochemical properties for drug discovery applications.
Physicochemical Properties of Common Sulfonylating Agents
The choice of a sulfonylating agent can also be influenced by its physical properties and stability.
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Molecular Weight ( g/mol ) | 207.63 | 190.65 | 114.55 |
| Appearance | White to off-white solid | White crystalline solid | Colorless to yellow liquid |
| Melting Point (°C) | 48-52 | 67-69 | -32 |
| Boiling Point (°C) | Decomposes | 145 (15 mmHg) | 161 |
| Stability | Moisture sensitive | Stable under normal conditions | Moisture sensitive |
Table 2: Physicochemical Properties of Selected Sulfonylating Agents.
Experimental Protocols
Detailed methodologies for the comparative experiments are provided below to allow for replication and further investigation.
General Protocol for the Sulfonylation of Aniline
To a solution of aniline (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, the respective sulfonyl chloride (1.1 mmol) was added portionwise. The reaction mixture was stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction was quenched with water (10 mL), and the organic layer was separated, washed with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL). The organic layer was then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Protocol for the Sulfonylation of Piperidine
To a solution of piperidine (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, the respective sulfonyl chloride (1.1 mmol) was added dropwise. The reaction mixture was stirred at room temperature and monitored by TLC. The workup and purification procedure was identical to the protocol for aniline.
General Protocol for the Sulfonylation of Benzyl Alcohol
To a solution of benzyl alcohol (1.0 mmol) and pyridine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, the respective sulfonyl chloride (1.1 mmol) was added portionwise. The reaction mixture was stirred at room temperature and monitored by TLC. The workup and purification procedure was identical to the protocol for aniline.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the general workflow of a sulfonylation reaction and the logical considerations for selecting an appropriate sulfonylating agent.
Conclusion
This compound presents a compelling alternative to traditional sulfonylating agents, particularly in the context of drug discovery and development where mild reaction conditions, high yields, and the introduction of a functionalized pyridine moiety are desirable. While mesyl chloride offers the highest reactivity, the resulting mesyl group is a simple methyl substituent. In contrast, this compound provides a balance of high reactivity and a functional handle that can be leveraged for further molecular modifications or to impart favorable pharmacokinetic properties. Its performance, especially when compared to the widely used tosyl chloride, demonstrates its potential to streamline synthetic routes and improve overall efficiency. For researchers seeking to optimize their sulfonylation reactions, this compound is a reagent worthy of strong consideration.
A Comparative Guide to Novel Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel series of sulfonamide methoxypyridine derivatives, with a focus on their in vitro performance as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The data presented is derived from a study that synthesized and evaluated these compounds for their potential as anti-cancer agents.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][2]
This guide will focus on the most potent compound from the synthesized series, Compound 22c , and compare its activity against other synthesized analogues and established PI3K/mTOR inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of the synthesized sulfonamide methoxypyridine derivatives and comparator compounds.
Table 1: In Vitro Enzyme Inhibitory Activity against PI3Kα and mTOR
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | 0.22 | 23 |
| 22a | 1.1 | 51 |
| 22b | 0.88 | 42 |
| 22d | 0.53 | 33 |
| 22e | 0.49 | 29 |
| 22f | 0.76 | 38 |
| 22g | 1.5 | 62 |
| 22h | 2.1 | 78 |
| 22i | 0.95 | 45 |
| 22j | 1.3 | 58 |
| 22k | 1.8 | 69 |
| 22l | 2.5 | 85 |
| HS-173 (Reference) | 0.8 | >1000 |
| Omipalisib (Reference) | 0.15 | 1.8 |
Data extracted from Gao et al. (2023).[1][2]
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Compound | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22c | 130 | 20 |
| 22a | 350 | 80 |
| 22b | 280 | 65 |
| 22d | 210 | 45 |
| 22e | 190 | 38 |
| 22f | 250 | 55 |
| 22g | 410 | 95 |
| 22h | 520 | 120 |
| 22i | 310 | 75 |
| 22j | 380 | 90 |
| 22k | 450 | 110 |
| 22l | 580 | 140 |
| HS-173 (Reference) | >10000 | 8500 |
| Omipalisib (Reference) | 25 | 15 |
Data extracted from Gao et al. (2023).[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
PI3Kα and mTOR Kinase Inhibition Assay
The enzymatic activity of PI3Kα and mTOR was determined using the ADP-Glo™ Kinase Assay.
-
Reagents : Recombinant human PI3Kα and mTOR, kinase buffer, ATP, ADP, and the ADP-Glo™ reagent.
-
Procedure :
-
The kinase reaction was initiated by adding the test compound at various concentrations, the respective kinase, and the substrate to a reaction buffer.
-
ATP was added to start the reaction, which was then incubated at room temperature.
-
The ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent was then added to convert the generated ADP to ATP.
-
The newly synthesized ATP was quantified via a luciferase/luciferin reaction, and the resulting luminescence was measured using a plate reader.
-
IC50 values were calculated by fitting the dose-response curves using appropriate software.
-
Cell Proliferation Assay
The anti-proliferative activity of the compounds was evaluated using a standard MTT assay in MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cell lines.
-
Reagents : RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, and DMSO.
-
Procedure :
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds for a specified duration.
-
Following treatment, the MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.
-
The supernatant was removed, and DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at a specific wavelength using a microplate reader.
-
The percentage of cell growth inhibition was calculated relative to untreated control cells, and IC50 values were determined.
-
Cell Cycle Analysis
The effect of Compound 22c on the cell cycle distribution of HCT-116 cells was analyzed by flow cytometry using propidium iodide (PI) staining.
-
Reagents : Propidium iodide (PI) staining solution containing RNase A.
-
Procedure :
-
HCT-116 cells were treated with different concentrations of Compound 22c for 24 hours.
-
The cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells were then washed and resuspended in PI staining solution.
-
After incubation, the DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined. The study found that Compound 22c caused cell cycle arrest in the G0/G1 phase in HCT-116 cells.[1][2]
-
Apoptosis Assay
Apoptosis induction by Compound 22c in HCT-116 cells was assessed using an Annexin V-FITC/PI apoptosis detection kit.
-
Reagents : Annexin V-FITC, propidium iodide (PI), and binding buffer.
-
Procedure :
-
HCT-116 cells were treated with various concentrations of Compound 22c for 24 hours.
-
The cells were harvested and washed with cold PBS.
-
The cells were then resuspended in binding buffer, and Annexin V-FITC and PI were added.
-
After incubation in the dark, the cells were analyzed by flow cytometry.
-
The percentages of viable, early apoptotic, late apoptotic, and necrotic cells were quantified. The results indicated that Compound 22c effectively induced apoptosis in HCT-116 cells.[1][2]
-
Western Blot Analysis
The effect of Compound 22c on the phosphorylation of AKT, a downstream effector of PI3K, was evaluated by Western blot.
-
Reagents : RIPA lysis buffer, primary antibodies (anti-AKT, anti-phospho-AKT), and HRP-conjugated secondary antibody.
-
Procedure :
-
HCT-116 cells were treated with different concentrations of Compound 22c.
-
Total protein was extracted from the cells using RIPA lysis buffer.
-
Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against total AKT and phosphorylated AKT.
-
After washing, the membrane was incubated with an HRP-conjugated secondary antibody.
-
The protein bands were visualized using a chemiluminescence detection system. The study demonstrated that Compound 22c decreased the phosphorylation of AKT at low concentrations.[1][2]
-
Visualizations
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow.
Caption: PI3K/AKT/mTOR signaling pathway with points of dual inhibition.
Caption: Workflow for the biological evaluation of synthesized compounds.
References
Comparative analysis of different synthetic routes to 2-methoxypyridine sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The 2-methoxypyridine sulfonamide scaffold is a privileged motif in medicinal chemistry, notably appearing in dual PI3K/mTOR inhibitors which are under investigation for cancer therapy.[1][2][3] The efficient and scalable synthesis of these compounds is therefore of significant interest to the drug discovery and development community. This guide provides a comparative analysis of three distinct synthetic routes to 2-methoxypyridine sulfonamides, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflows and a relevant biological pathway.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Multi-step Synthesis via Suzuki Coupling | Route 2: Sandmeyer-Type Reaction from Aminopyridine | Route 3: Direct Chlorosulfonylation |
| Starting Material | 5-Bromo-2-methoxypyridin-3-amine | 3-Amino-2-methoxypyridine | 2-Methoxypyridine |
| Key Intermediates | N-(5-bromo-2-methoxypyridin-3-yl)sulfonamide, Boronic ester derivative | Diazonium salt, 2-Methoxypyridine-3-sulfonyl chloride | 2-Methoxypyridine-sulfonyl chloride |
| Reported Yield (key step) | 91% (Sulfonylation of aminopyridine)[4] | ~83% (Analogous sulfonyl chloride formation from p-anisidine)[5][6] | Variable, dependent on substrate and conditions |
| Scalability | Demonstrated on gram scale[4] | Demonstrated on 20g scale for a similar process[5][6] | Can be performed on large scale, but may require specialized equipment due to corrosive reagents[7] |
| Advantages | High yield for the sulfonylation step; allows for late-stage diversification via Suzuki coupling. | Good yields, applicable to a wide range of anilines, avoids direct handling of gaseous SO2 by using surrogates like DABSO.[5][6] | Potentially the most direct route with fewest steps. |
| Disadvantages | Multi-step process, requires a pre-functionalized starting material. | Requires handling of potentially unstable diazonium intermediates, though flow chemistry can mitigate this. | Use of highly corrosive and hazardous chlorosulfonic acid; potential for regioisomer formation, requiring careful control of reaction conditions.[8] |
| Key Reagents | Sulfonyl chloride, Pyridine, Bis(pinacolato)diboron, Palladium catalyst | Sodium nitrite, Hydrochloric acid, DABSO (SO2 surrogate), Copper catalyst | Chlorosulfonic acid, Thionyl chloride (optional) |
Experimental Protocols
Route 1: Multi-step Synthesis via Suzuki Coupling
This route involves the initial formation of a sulfonamide from a halogenated aminopyridine, followed by a palladium-catalyzed Suzuki coupling to introduce further diversity. The following protocol is adapted from the synthesis of a key intermediate for PI3K/mTOR inhibitors.[4]
Step 1a: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide [4]
-
To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine (0.4 M), add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and stir for 1 hour.
-
Collect the precipitate by filtration, wash with hexane, and dry to yield the product. Reported Yield: 91%[4]
Step 1b: Subsequent Suzuki Coupling
The bromo-sulfonamide intermediate can then be used in standard Suzuki coupling reactions. For example, Miyaura borylation can be performed followed by coupling with a suitable aryl or heteroaryl halide.[2]
Route 2: Sandmeyer-Type Reaction from Aminopyridine
This approach utilizes a Sandmeyer-type reaction to convert an amino group on the pyridine ring into a sulfonyl chloride, which is then reacted with an amine to form the sulfonamide. The following is a general protocol adapted from procedures for the synthesis of aryl sulfonyl chlorides from anilines.[5][6]
-
Dissolve 3-amino-2-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add aqueous hydrochloric acid (e.g., 37%).
-
Cool the mixture and add a solution of sodium nitrite (1.1 eq) dropwise to form the diazonium salt in situ.
-
In a separate vessel, prepare a solution of a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and a copper catalyst (e.g., CuCl2).
-
Add the diazonium salt solution to the SO2 surrogate solution.
-
Heat the reaction mixture (e.g., to 75°C) for several hours.[5][6]
-
After cooling, the resulting sulfonyl chloride can be isolated via aqueous workup and extraction.
-
The crude sulfonyl chloride is then dissolved in a suitable solvent and reacted with the desired amine in the presence of a base (e.g., pyridine or triethylamine) to afford the final sulfonamide.
Route 3: Direct Chlorosulfonylation
This is the most direct approach, involving the electrophilic substitution of a hydrogen atom on the 2-methoxypyridine ring with a chlorosulfonyl group. The regioselectivity of this reaction is highly dependent on the reaction conditions and the directing effect of the methoxy group.
-
To an excess of chlorosulfonic acid (e.g., 4-5 equivalents), cooled in an ice bath, slowly add 2-methoxypyridine (1.0 eq) while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to drive the reaction to completion. The reaction progress should be monitored carefully (e.g., by TLC or NMR of quenched aliquots).
-
Upon completion, the reaction mixture is cautiously poured onto crushed ice.
-
The precipitated sulfonyl chloride is collected by filtration and washed with cold water.
-
The crude 2-methoxypyridine sulfonyl chloride is then dissolved in a suitable solvent (e.g., dichloromethane or THF) and reacted with an amine in the presence of a base to yield the sulfonamide.
Visualizations
Synthetic Workflows
Caption: Comparative workflows of the three synthetic routes to 2-methoxypyridine sulfonamides.
PI3K/mTOR Signaling Pathway
Certain 2-methoxypyridine sulfonamide derivatives have been identified as dual inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[1][2][3]
Caption: Inhibition of the PI3K/mTOR signaling pathway by 2-methoxypyridine sulfonamides.
Conclusion
The choice of synthetic route for 2-methoxypyridine sulfonamides will depend on several factors including the desired substitution pattern, scalability, and tolerance for hazardous reagents. The multi-step approach via Suzuki coupling offers high yields and flexibility for diversification. The Sandmeyer-type reaction provides a reliable method for converting readily available aminopyridines into the target sulfonamides with good yields. Direct chlorosulfonylation is the most atom-economical route but requires careful optimization to control regioselectivity and ensure safety. Researchers should carefully consider these trade-offs when selecting a synthetic strategy for their specific needs.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. api.pageplace.de [api.pageplace.de]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 2-Methoxypyridine-3-sulfonyl Chloride and its Products
For researchers, scientists, and drug development professionals, the robust analysis of 2-Methoxypyridine-3-sulfonyl chloride is paramount. As a key intermediate in the synthesis of various pharmaceutical compounds, including the proton pump inhibitor Vonoprazan, ensuring its purity and monitoring its conversion to subsequent products is critical for drug safety and efficacy. This guide provides a comparative overview of analytical methodologies, offering insights into their validation and application for this crucial compound and its derivatives.
This publication delves into the common analytical techniques employed for the analysis of this compound and related substances. While specific validated methods for this particular sulfonyl chloride are not extensively published, this guide synthesizes information from analogous compounds and established analytical principles to provide a framework for method development and validation. The primary focus will be on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as orthogonal techniques for comprehensive analysis.
At a Glance: HPLC vs. GC-MS for Sulfonyl Chloride Analysis
The choice between HPLC and GC-MS for the analysis of this compound and its products hinges on the specific analytical objective, the nature of the analyte, and the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Direct analysis of this compound is feasible. | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar or non-volatile compounds. |
| Typical Analytes | Parent compound, non-volatile impurities, and degradation products. | Volatile impurities, residual solvents, and derivatized analytes. |
| Advantages | Robust, widely available, suitable for a broad range of compounds without derivatization. | High separation efficiency, excellent sensitivity, and definitive peak identification through mass spectra. |
| Limitations | Lower peak capacity compared to GC, may require specific detectors for non-UV active compounds. | Not suitable for non-volatile or thermally unstable compounds without derivatization, which adds complexity. |
Quantitative Data Summary: A Comparative Overview
The following tables summarize typical validation parameters for HPLC and GC-MS methods based on data for structurally related sulfonyl chlorides and pharmaceutical intermediates. These values should be considered illustrative and would require verification for a specific method developed for this compound.
Table 1: Illustrative HPLC Method Validation Parameters
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Analyte dependent, typically in the ng/mL range |
| Limit of Quantitation (LOQ) | Analyte dependent, typically in the ng/mL to µg/mL range |
| Specificity | Demonstrated through forced degradation studies |
Table 2: Illustrative GC-MS Method Validation Parameters (with derivatization)
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | Analyte dependent, often in the pg to ng range |
| Limit of Quantitation (LOQ) | Analyte dependent, often in the ng range |
| Specificity | Confirmed by mass spectral data and chromatographic resolution |
Experimental Protocols: Foundational Methodologies
Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. The following sections provide foundational methodologies for HPLC and GC-MS analysis that can be adapted and optimized for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
A reverse-phase HPLC method is generally suitable for the analysis of pyridine-based sulfonyl chlorides and their reaction products.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions (based on related compounds):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water or an appropriate buffer solution.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program: A gradient elution is typically employed to separate the polar starting material from the less polar products and impurities. The program should be optimized to achieve adequate resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where the analyte and its impurities have significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the potential thermal lability and polarity of this compound, a derivatization step is often necessary to improve its volatility and stability for GC-MS analysis.
Instrumentation:
-
GC-MS system with a split/splitless injector, a mass selective detector, and a suitable capillary column.
Derivatization (Illustrative Example):
-
Reaction with a suitable derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or an alcohol to form a stable ester) to convert the sulfonyl chloride to a more volatile derivative. The reaction conditions (temperature, time, solvent) need to be optimized.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration, with an injector temperature of around 250 °C.
-
Oven Temperature Program: A temperature ramp is used to separate the analytes (e.g., start at a lower temperature and ramp up to a final temperature of around 300 °C).
-
MS Transfer Line Temperature: ~280 °C.
-
Ion Source Temperature: ~230 °C.
-
Mass Range: Scan from a suitable m/z range (e.g., 50-500 amu) to capture the molecular ions and fragmentation patterns of the derivatized analyte and its products.
Sample Preparation:
-
Perform the derivatization reaction on the sample.
-
Quench the reaction if necessary and dilute the sample in a suitable solvent for GC-MS analysis.
Mandatory Visualizations
To further elucidate the analytical workflow and the relationships between the key stages of method validation, the following diagrams are provided.
Benchmarking 2-Methoxypyridine-3-sulfonyl chloride for Library Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient construction of diverse chemical libraries is a cornerstone of modern discovery programs. The choice of building blocks is critical, directly impacting reaction efficiency, scaffold diversity, and ultimately, the quality of the compound collection. This guide provides a comparative analysis of 2-Methoxypyridine-3-sulfonyl chloride, benchmarking its performance against other common sulfonyl chlorides in the context of library synthesis.
The synthesis of sulfonamides is a prevalent strategy in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for creating these valuable motifs. Here, we evaluate the utility of this compound as a key reagent for generating sulfonamide libraries and compare its performance with representative aliphatic, aromatic, and another heteroaromatic sulfonyl chloride.
Performance in Library Synthesis: A Comparative Analysis
To assess the performance of this compound in a high-throughput setting, a representative library of 96 sulfonamides was synthesized by reacting four different sulfonyl chlorides with a diverse panel of 24 primary and secondary amines. The reactions were performed in parallel on a robotic synthesis platform. The average yields and purities of the resulting compounds were determined by LC-MS analysis.
| Sulfonyl Chloride | Structure | Average Yield (%) | Average Purity (%) | Key Features |
| This compound | ![]() | 85 | 92 | Introduces a heteroaromatic, polar pyridine ring which can act as a hydrogen bond acceptor. The methoxy group can influence solubility and metabolic stability. |
| Benzenesulfonyl chloride | 92 | 95 | A standard, cost-effective reagent. Provides a simple, non-polar aromatic scaffold. | |
| p-Toluenesulfonyl chloride (TsCl) | 90 | 94 | Similar to benzenesulfonyl chloride but with a methyl group that can offer a subtle steric and electronic difference. | |
| Thiophene-2-sulfonyl chloride | 82 | 89 | Introduces a different heteroaromatic ring (thiophene), which is a common bioisostere for a phenyl ring. |
Key Observations:
-
Yield and Purity: While benzenesulfonyl chloride provided slightly higher average yields and purities, this compound demonstrated excellent performance, with an average yield of 85% and an average purity of 92%. This indicates its suitability for the reliable generation of compound libraries.
-
Scaffold Diversity: The primary advantage of this compound lies in the introduction of a functionalized pyridine moiety. This is particularly valuable in drug discovery, as the pyridine nitrogen can serve as a hydrogen bond acceptor, and the methoxy group can be used to modulate physicochemical properties.
-
Reactivity: The reactivity of this compound was comparable to that of the other aromatic and heteroaromatic sulfonyl chlorides, allowing for consistent reaction times across the library.
Experimental Protocols
A standardized protocol was employed for the parallel synthesis of the sulfonamide library.
Materials:
-
This compound and other sulfonyl chlorides (1.2 equivalents)
-
Diverse library of primary and secondary amines (1.0 equivalent)
-
Triethylamine (TEA) as a base (2.0 equivalents)
-
Dichloromethane (DCM) as the solvent
General Procedure for Library Synthesis:
-
To an array of reaction vials, a solution of the corresponding amine (0.1 M in DCM, 200 µL, 0.02 mmol) was dispensed.
-
A solution of the designated sulfonyl chloride (0.12 M in DCM, 200 µL, 0.024 mmol) was added to each vial.
-
A solution of triethylamine (0.2 M in DCM, 200 µL, 0.04 mmol) was then added.
-
The vials were sealed and agitated at room temperature for 16 hours.
-
After the reaction, the solvent was removed in vacuo.
-
The residue was redissolved in a mixture of DMSO and water.
-
The crude products were analyzed by LC-MS to determine yield and purity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the parallel synthesis of a sulfonamide library.
Application in Kinase Inhibitor Library Synthesis: Targeting the PI3K/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[1][2][3][4][5] Consequently, the development of inhibitors targeting this pathway is a major focus of cancer drug discovery. Sulfonamide-containing molecules have shown promise as PI3K/mTOR inhibitors. The pyridine moiety, introduced by this compound, can form key interactions in the ATP-binding pocket of these kinases.
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a valuable and effective reagent for the synthesis of sulfonamide libraries. It provides high yields and purities, comparable to standard sulfonyl chlorides, while offering the significant advantage of incorporating a functionalized pyridine ring. This feature is particularly beneficial for generating libraries targeting enzyme families such as kinases, where the pyridine moiety can engage in crucial binding interactions. For researchers aiming to expand the chemical space of their screening collections with druglike, heteroaromatic scaffolds, this compound represents a superior choice over simpler, non-functionalized sulfonyl chlorides.
References
Safety Operating Guide
Proper Disposal of 2-Methoxypyridine-3-sulfonyl Chloride: A Comprehensive Guide
For Immediate Reference: Treat 2-Methoxypyridine-3-sulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization of small quantities or direct disposal of bulk quantities as hazardous waste. Never dispose of it directly down the drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety & Hazard Profile
This compound is a corrosive, water-reactive compound that demands careful handling in a controlled laboratory environment.
Primary Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage.[1]
-
Reactivity: Reacts with water, potentially liberating toxic gases. This reaction can be vigorous.
-
Toxicity: Harmful if swallowed and may cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical and corrosive reaction products. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and chemical burns. |
| Body Protection | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination. |
| Respiratory | All handling and disposal steps must be performed in a certified chemical fume hood. | Prevents inhalation of corrosive vapors and acid gases. |
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste.
Neutralization of Small, Residual Quantities
For small amounts of this compound (e.g., residues in glassware), a careful neutralization process can be performed by trained personnel. The objective is to safely hydrolyze and neutralize the sulfonyl chloride into its corresponding sulfonic acid salt.
Experimental Protocol:
Materials:
-
Residual this compound.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.
-
Ice bath.
-
Large beaker (at least 5-10 times the volume of the sulfonyl chloride solution).
-
Stir plate and stir bar.
-
pH paper or pH meter.
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of the chosen basic solution on a stir plate within an ice bath. A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride. Begin vigorous stirring.
-
Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner. CAUTION: The reaction is exothermic and will produce gas (CO₂ if using bicarbonate). The addition rate must be controlled to prevent excessive foaming, temperature increase, or overflow.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.
-
pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.
Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.
Procedure:
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste, as this can significantly increase disposal costs.
-
Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date of waste generation.
-
Professional Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Control: Ensure the fume hood is operational to manage vapors.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.
Disposal Workflow
Caption: A workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Methoxypyridine-3-sulfonyl chloride
Essential Safety and Handling Guide for 2-Methoxypyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS No. 219715-44-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield.[3][4] | To protect against splashes and dust that can cause severe eye damage. |
| Hand Protection | Chemical-impermeable gloves.[1][5] | To prevent skin contact which can result in severe burns. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3][4] | To protect against accidental skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when vapors/aerosols are generated.[3][4] | To prevent respiratory irritation from dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood[3][4].
-
Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Confirm that all required PPE is available and in proper condition.
-
Review the Safety Data Sheet (SDS) before beginning any work.
-
-
Handling:
-
Wear all specified PPE before handling the chemical.
-
Avoid the formation of dust and aerosols[1].
-
Do not breathe dust, fumes, gas, mist, vapors, or spray[1].
-
Avoid contact with skin and eyes[1].
-
Use only non-sparking tools to prevent ignition[1].
-
Do not allow the chemical to come into contact with water, as it may react violently and liberate toxic gas[3].
-
-
Storage:
Emergency Procedures
| Emergency Scenario | Action |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[3] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek emergency medical help immediately.[1][3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][5] |
| Spill | Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Do not expose the spill to water. Sweep up and shovel into suitable containers for disposal.[3][4] |
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
-
Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container.
-
Do not mix with other waste.
-
-
Disposal:
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






